alpha-(4-Pyridyl)benzhydrol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diphenyl(pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLFZXYRABVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167281 | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-30-0 | |
| Record name | α,α-Diphenyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525212 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-pyridyl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE82648Q6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
alpha-(4-Pyridyl)benzhydrol CAS 1620-30-0 properties
An In-depth Technical Guide to alpha-(4-Pyridyl)benzhydrol (CAS 1620-30-0)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological context, and safety information for this compound, CAS 1620-30-0. The information is intended for professionals in research and drug development who may use this compound as a chemical intermediate.
Core Chemical and Physical Properties
This compound is a heterocyclic secondary alcohol. It is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1620-30-0 | [3][4][5][6][7] |
| Molecular Formula | C18H15NO | [3][4][6][7][8] |
| Molecular Weight | 261.32 g/mol | [3][7][8] |
| Appearance | White to light yellow or light red powder/crystal | [8][9] |
| Melting Point | 235.0 to 242.0 °C | [5][9] |
| Boiling Point | 445.3 °C at 760 mmHg | [5] |
| Purity | >98.0% | [9] |
| EINECS Number | 216-584-7 | [4][7] |
| InChI | InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | [5] |
| InChIKey | MRHLFZXYRABVOZ-UHFFFAOYSA-N | [5] |
| SMILES | O(C(c1cc[nH]cc1)(c2ccccc2)c3ccccc3) (Canonical) | [5] |
Synthesis and Manufacturing
The primary method for synthesizing this compound is through a Grignard reaction. This involves the addition of a 4-pyridyl organometallic reagent to benzophenone or, conversely, the addition of a phenyl Grignard reagent to a 4-benzoylpyridine derivative. A common and effective approach involves the formation of a 4-pyridyl Grignard reagent from a 4-halopyridine, which then reacts with benzophenone.
Experimental Protocols
Representative Protocol: Synthesis via Grignard Reaction
This protocol is a representative methodology based on standard organometallic procedures for synthesizing tertiary alcohols like benzhydrol and its analogues.[10][11]
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 4-pyridylmagnesium bromide reagent.
-
-
Addition to Benzophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzophenone (1.0 eq) in anhydrous ether/THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzophenone.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
Biological Context and Applications
This compound is not primarily known for its direct biological activity. Instead, its significance lies in its role as a key precursor to Azacyclonol (α,α-diphenyl-4-piperidinemethanol).[2][11] Azacyclonol is formed by the catalytic hydrogenation of this compound, which reduces the pyridine ring to a piperidine ring.
Azacyclonol itself was investigated as an ataractic agent to reduce hallucinations in patients with schizophrenia, though it saw limited clinical success.[11] More importantly, Azacyclonol serves as the core structure for second-generation antihistamines, including Terfenadine and its active metabolite, Fexofenadine, which are widely used to treat allergic rhinitis.[11]
Spectroscopic Analysis
While specific spectral data is not publicly available in databases, chemical vendors confirm that the compound's quality is assessed using standard analytical techniques such as NMR (¹H and ¹³C), HPLC, and LC-MS.[5] Based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings and the pyridine ring. A distinct singlet for the hydroxyl (-OH) proton would also be present, the chemical shift of which would be solvent-dependent.
-
¹³C NMR: Resonances for the 18 carbon atoms, including the quaternary carbon attached to the hydroxyl group, and distinct signals for the carbons of the phenyl and pyridyl rings.
-
IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹), along with C-H stretches for the aromatic rings and C-O stretching.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
GHS Hazard Information: [5]
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[12]
-
Storage: Store in a well-ventilated place, keeping the container tightly closed. For long-term storage, maintain at 2-8°C.[5]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]
References
- 1. This compound, CasNo.1620-30-0 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 2. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound,1620-30-0-Amadis Chemical [amadischem.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. Diphenyl(4-pyridyl)methanol price,buy Diphenyl(4-pyridyl)methanol - chemicalbook [chemicalbook.com]
- 8. chinapharmas.com [chinapharmas.com]
- 9. alpha,alpha-Diphenyl-4-pyridylmethanol | 1620-30-0 | TCI EUROPE N.V. [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. Azacyclonol - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of alpha,alpha-diphenyl-4-pyridinemethanol (Azacyclonol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of alpha,alpha-diphenyl-4-pyridinemethanol, commonly known as Azacyclonol. Initially introduced in the mid-1950s as a therapeutic agent for schizophrenia under the trade name Frenquel, its trajectory in clinical use was short-lived due to inconsistent efficacy. This document delves into the historical context of its development, details various synthetic routes with experimental protocols, summarizes the available quantitative pharmacological data, and explores its mechanism of action. Particular emphasis is placed on providing detailed methodologies and structured data presentation to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the scientific journey of this compound, from a potential psychotherapeutic to a key chemical intermediate.
Introduction and Historical Context
The mid-20th century marked a revolutionary period in psychopharmacology, with the introduction of the first effective medications for severe mental illnesses. It was within this vibrant scientific landscape that alpha,alpha-diphenyl-4-pyridinemethanol, later named Azacyclonol, emerged.[1] Developed in the 1950s, it was classified as an "ataractic," a term used to describe agents that could induce tranquility without excessive sedation.[1]
The primary impetus for the investigation of Azacyclonol in psychiatry was the observation that it could counteract the hallucinatory effects of lysergic acid diethylamide (LSD) and mescaline in humans.[2] This led to the prevailing hypothesis at the time that schizophrenia might be caused by an "endogenous psychotogen," and that Azacyclonol could be a direct antagonist to this putative substance.[1]
Early clinical studies in the mid-to-late 1950s explored its use in patients with chronic schizophrenia, with a focus on its potential to alleviate hallucinations and other psychotic symptoms.[3][4] However, the results of these trials were largely inconsistent and often disappointing, leading to a decline in its use for psychiatric conditions.[2] Despite its failure to establish a firm place in the psychiatric pharmacopeia, Azacyclonol later found a crucial role as a key intermediate in the synthesis of second-generation antihistamines, such as terfenadine and its active metabolite, fexofenadine.[5] It is also the major active metabolite of terfenadine, formed in the body by the action of the cytochrome P450 enzyme CYP3A4.[1][6]
Chemical Synthesis
Several synthetic routes for alpha,alpha-diphenyl-4-pyridinemethanol have been developed over the years. The following sections provide an overview of the most common methods and a detailed experimental protocol for a laboratory-scale synthesis.
Synthesis via Organometallic Addition to Benzophenone
One of the originally described methods for the synthesis of Azacyclonol involves the organometallic addition of a 4-pyridyl Grignard reagent to benzophenone, followed by the reduction of the pyridine ring.[2]
Synthesis from 4-Piperidinecarboxylic Acid
A widely utilized and efficient method for the synthesis of Azacyclonol starts from 4-piperidinecarboxylic acid. This multi-step process involves N-protection, conversion to an acid chloride, a Friedel-Crafts reaction, a Grignard reaction, and final deprotection.
This protocol is based on a reported efficient synthesis of Azacyclonol.[5][7]
Step 1: Esterification and N-protection of 4-Piperidinecarboxylic Acid
-
To a solution of 4-piperidinecarboxylic acid in methanol, add cathyl chloride.
-
Reflux the mixture to facilitate both the esterification of the carboxylic acid and the N-protection of the piperidine nitrogen, yielding methyl N-ethoxycarbonyl-4-piperidinecarboxylate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Step 2: Grignard Reaction
-
Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
-
To a solution of methyl N-ethoxycarbonyl-4-piperidinecarboxylate in anhydrous diethyl ether, slowly add the prepared phenylmagnesium bromide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium hydroxide and reflux the mixture to hydrolyze the N-ethoxycarbonyl group.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, alpha,alpha-diphenyl-4-pyridinemethanol, by recrystallization.
A reported total yield for this process is 68.8%.[5][7]
Pharmacological Properties
Mechanism of Action
The precise molecular mechanism of Azacyclonol's "ataractic" effects was never fully elucidated during its time of clinical investigation. However, subsequent research has shed some light on its pharmacological profile.
-
Central Nervous System (CNS) Depressant: Azacyclonol exhibits general CNS depressant properties.[1] The underlying mechanism for this is likely related to its interaction with various neurotransmitter systems. CNS depressants typically exert their effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or by reducing the activity of excitatory neurotransmitters like glutamate.[8]
-
Lack of Dopaminergic and Serotonergic Activity: Importantly, Azacyclonol does not appear to have a significant affinity for dopamine D2 or serotonin 5-HT2A receptors.[1] This distinguishes it from typical and atypical antipsychotic drugs, whose primary mechanisms of action involve the modulation of these receptor systems.
The ability of Azacyclonol to antagonize the effects of LSD and mescaline may be related to its CNS depressant and antihistaminic properties, though the exact interplay remains unclear.
Signaling Pathway
Based on its known pharmacological actions, a putative signaling pathway for Azacyclonol's CNS depressant effects can be proposed. As a CNS depressant, it may modulate GABAergic neurotransmission.
Caption: Putative CNS Depressant Signaling Pathway of Azacyclonol.
Quantitative Pharmacological Data
Quantitative pharmacological data for Azacyclonol is primarily found in historical literature from the 1950s and in studies related to its role as a metabolite of terfenadine.
| Parameter | Value | Context | Source |
| Pharmacokinetics | |||
| Apparent K_m | 0.82 µM | Formation of Azacyclonol in human liver microsomes | [9] |
| Apparent V_max | 60 pmol/min/mg protein | Formation of Azacyclonol in human liver microsomes | [9] |
| Pharmacodynamics | |||
| Ganglionic Blockade | 6.63% inhibition | Depression of transmission through the cat superior cervical ganglion | [9] |
| Clinical Dose Range | 20 mg to 300 mg per day | Investigational use in schizophrenia | [1] |
Clinical Studies and Efficacy
Numerous clinical trials of Azacyclonol for the treatment of schizophrenia were conducted in the 1950s. These studies were often observational or had less rigorous designs compared to modern clinical trials. The primary endpoint was typically the reduction of hallucinations and other psychotic symptoms.
The overall consensus from these early clinical investigations was that Azacyclonol's efficacy was inconsistent. While some patients appeared to show a reduction in hallucinations, many others did not respond to the treatment. This lack of reliable and robust antipsychotic effects ultimately led to its discontinuation for psychiatric use.
Conclusion
alpha,alpha-diphenyl-4-pyridinemethanol (Azacyclonol) represents a fascinating chapter in the history of psychopharmacology. Its story, from a promising "ataractic" agent for schizophrenia to a key intermediate in the synthesis of modern antihistamines, highlights the often-unpredictable path of drug discovery and development. While it did not fulfill its initial therapeutic promise, the study of Azacyclonol contributed to the growing understanding of brain chemistry and pharmacology during a pivotal era. This technical guide has provided a detailed overview of its history, synthesis, and known pharmacological properties, offering a valuable resource for scientists and researchers in the field. The journey of Azacyclonol serves as a reminder of the importance of rigorous scientific investigation and the continuous evolution of our understanding of drug action.
References
- 1. benchchem.com [benchchem.com]
- 2. Azacyclonol - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Trial of Azacyclonol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azacyclonol in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Azacyclonol [cjph.com.cn]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis of Azacyclonol | Semantic Scholar [semanticscholar.org]
- 8. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Azacyclonol | 5-HT Receptor | TargetMol [targetmol.com]
Spectroscopic Profile of alpha-(4-Pyridyl)benzhydrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for alpha-(4-Pyridyl)benzhydrol (CAS No. 1620-30-0), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and utilization in research and development.
Chemical Structure and Properties
-
IUPAC Name: Diphenyl(pyridin-4-yl)methanol
-
Synonyms: α-(4-Pyridyl)benzhydrol, Phenyl(pyridin-4-yl)methanol
-
CAS Number: 1620-30-0
-
Molecular Formula: C₁₈H₁₅NO
-
Molecular Weight: 261.32 g/mol
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.34 | d | 2H | Protons on the pyridine ring ortho to the nitrogen |
| 7.33 - 7.25 | m | 11H | Phenyl protons and protons on the pyridine ring meta to the nitrogen |
| 5.75 | s | 1H | Methine proton (-CH) |
| 4.28 | s | 1H | Hydroxyl proton (-OH) |
d: doublet, m: multiplet, s: singlet
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.3 | Quaternary carbon of the pyridine ring attached to the carbinol |
| 149.1 | Carbons on the pyridine ring ortho to the nitrogen |
| 142.9 | Quaternary carbons of the phenyl rings attached to the carbinol |
| 128.7 | Phenyl carbons |
| 128.0 | Phenyl carbons |
| 126.8 | Phenyl carbons |
| 121.3 | Carbons on the pyridine ring meta to the nitrogen |
| 74.6 | Carbinol carbon (-C-OH) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3050 - 3020 | Medium | Aromatic C-H stretch |
| 1600, 1580, 1490, 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |
| ~1215 | Strong | C-O stretch (alcohol) |
| 760, 700 | Strong | C-H out-of-plane bending for monosubstituted benzene rings |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are summarized in Table 4.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 261 | ~40 | [M]⁺ (Molecular Ion) |
| 183 | 100 | [M - C₆H₅]⁺ (Loss of a phenyl group) |
| 154 | ~20 | [M - C₆H₅ - HCN]⁺ |
| 105 | ~30 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~50 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Report the positions of absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound.
Navigating the Solubility of alpha-(4-Pyridyl)benzhydrol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of alpha-(4-Pyridyl)benzhydrol, a key organic compound relevant to various research and development endeavors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its anticipated solubility behavior and providing detailed methodologies for its empirical determination.
Executive Summary
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound incorporates both non-polar (two phenyl rings) and polar (hydroxyl group and the nitrogen atom in the pyridine ring) functionalities. This dual nature dictates its solubility across a spectrum of solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the large non-polar surface area of the phenyl rings is expected to limit solubility, particularly in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule without the steric hindrance of hydrogen bonding to the same extent as protic solvents. |
| Non-Polar | Toluene, Hexane, Diethyl ether | Low | The non-polar nature of these solvents will primarily interact with the phenyl rings, but the polar hydroxyl and pyridine groups will hinder extensive dissolution. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents offer a balance of polarity and the ability to interact favorably with the aromatic rings, making them good candidates for dissolving this compound. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely accepted technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved substance.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Figure 1: A generalized workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, cease agitation and allow the container to stand in the incubator for a short period to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.
-
Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analytical Measurement: Analyze the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Data Analysis and Solubility Calculation: From the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Logical Relationship of Solubility
The solubility of this compound is a direct consequence of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this relationship.
Caption: Figure 2: The relationship between molecular features and solvent properties that dictates solubility.
Conclusion
While quantitative solubility data for this compound is not widely published, a qualitative understanding of its solubility can be inferred from its chemical structure. For precise and application-specific data, the experimental protocol detailed in this guide provides a robust framework for its determination. This information is critical for researchers in designing experiments, formulating solutions, and developing new applications for this versatile compound.
Chemical structure and stereochemistry of diphenyl(pyridin-4-yl)methanol
An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Diphenyl(pyridin-4-yl)methanol
Introduction
Diphenyl(pyridin-4-yl)methanol is a tertiary alcohol featuring two phenyl groups and one pyridin-4-yl group attached to a central carbinol carbon. This compound belongs to the class of heteroaromatic compounds and is a valuable building block in medicinal chemistry and organic synthesis. Its structural framework is present in various biologically active molecules, making it a compound of significant interest for researchers, scientists, and drug development professionals. The presence of a stereogenic center and the hydrogen-bonding capabilities of the hydroxyl and pyridinyl groups impart specific chemical and physical properties that are crucial for its application in asymmetric synthesis and as a precursor for novel therapeutic agents.
Chemical Structure and Identification
The chemical structure of diphenyl(pyridin-4-yl)methanol consists of a central tetrahedral carbon atom bonded to two phenyl rings, a pyridin-4-yl ring, and a hydroxyl group.
The Versatile Scaffold: α-(4-Pyridyl)benzhydrol as a Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, demanding the exploration of innovative molecular scaffolds that can serve as foundational building blocks for drug discovery. Among these, alpha-(4-Pyridyl)benzhydrol has emerged as a particularly valuable core structure, primarily due to its integral role in the synthesis of potent and selective histamine H1 receptor antagonists. This technical guide provides a comprehensive overview of the synthesis, key biological applications, and experimental methodologies associated with this compound and its derivatives, underscoring its significance as a building block in the development of modern pharmaceuticals.
The Synthetic Pathway: From Precursors to the Core Scaffold
The synthesis of this compound is most effectively achieved through a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This approach involves the reaction of a phenylmagnesium halide with isonicotinaldehyde or the reaction of a 4-pyridylmagnesium halide with benzophenone. A generalized experimental protocol is detailed below.
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4-Benzoylpyridine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently warmed to initiate the formation of the Grignard reagent (phenylmagnesium bromide).
-
Once the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath.
-
A solution of 4-benzoylpyridine in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
From Pyridine to Piperidine: A Gateway to Bioactivity
The biological significance of the this compound scaffold is profoundly enhanced upon the reduction of the pyridine ring to a piperidine moiety, yielding alpha,alpha-diphenyl-4-piperidinemethanol, also known as azacyclonol. This transformation is a critical step in the synthesis of several key pharmaceutical agents.
Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Ethanol or acetic acid (solvent)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Protocol:
-
In a high-pressure reaction vessel, dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of PtO₂ or Pd/C to the solution.
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
The reaction mixture is then agitated (stirred or shaken) at room temperature or with gentle heating for a period of 12-24 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, the pressure is carefully released, and the vessel is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The resulting alpha,alpha-diphenyl-4-piperidinemethanol can be purified by recrystallization.
The following diagram illustrates the overall synthetic workflow from the starting materials to the final piperidine derivative.
The Histamine H1 Receptor: A Prime Target
The primary therapeutic relevance of the this compound scaffold lies in its role as a precursor to potent histamine H1 receptor antagonists. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[1][2]
Signaling Pathway of the Histamine H1 Receptor
Upon binding of histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This activation initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca²⁺ and activation of PKC lead to the downstream effects associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2]
The following diagram depicts the signaling pathway of the histamine H1 receptor.
Quantitative Analysis of Biological Activity
The therapeutic utility of compounds derived from the this compound scaffold is quantified through various pharmacological assays. The affinity of a compound for the histamine H1 receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Fexofenadine, a prominent second-generation antihistamine, is a key example of a drug whose synthesis relies on the alpha,alpha-diphenyl-4-piperidinemethanol intermediate.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Fexofenadine | Histamine H1 Receptor | Radioligand Binding | 10 | - | [3] |
| Fexofenadine | Histamine H1 Receptor | Functional Assay | - | 246 | [4] |
Experimental Protocol: Histamine H1 Receptor Binding Assay
A common method to determine the binding affinity of a compound for the histamine H1 receptor is a competitive radioligand binding assay. This assay measures the ability of a non-radioactive test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials:
-
Cell membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Mepyramine
-
Test compounds (e.g., fexofenadine)
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Protocol:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-mepyramine) at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a typical radioligand binding assay.
Conclusion
This compound stands as a testament to the power of a well-chosen molecular scaffold in drug discovery. Its straightforward synthesis and, more importantly, its efficient conversion to the biologically active piperidine derivative, have solidified its position as a critical building block in medicinal chemistry. The journey from this simple pyridyl alcohol to a highly effective and safe antihistamine like fexofenadine highlights the immense potential held within this chemical entity. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, derivatization, and biological evaluation of compounds based on the this compound core is invaluable for the rational design of future therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of α-(4-Pyridyl)benzhydrol via Grignard Reaction
Introduction
α-(4-Pyridyl)benzhydrol, also known as diphenyl(4-pyridyl)methanol, is a tertiary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The Grignard reaction provides a classic and efficient method for its synthesis. This reaction is a powerful tool for the formation of carbon-carbon bonds, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2] In this specific synthesis, phenylmagnesium bromide is reacted with 4-benzoylpyridine to produce the desired α-(4-Pyridyl)benzhydrol.
Reaction Principle
The synthesis of α-(4-Pyridyl)benzhydrol via the Grignard reaction proceeds in two primary stages:
-
Formation of the Grignard Reagent : Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[3] The solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[3]
-
Nucleophilic Addition : The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-benzoylpyridine. This forms a magnesium alkoxide intermediate.
-
Work-up : A subsequent acidic work-up protonates the alkoxide to yield the final product, α-(4-Pyridyl)benzhydrol.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for α-(4-Pyridyl)benzhydrol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO | [5][6] |
| Molecular Weight | 261.32 g/mol | [5][6] |
| Melting Point | 240 °C | [5] |
| Boiling Point (Predicted) | 445.3±40.0 °C | [5] |
| Density (Predicted) | 1.169±0.06 g/cm³ | [5] |
| CAS Number | 1620-30-0 | [5][6] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of α-(4-Pyridyl)benzhydrol.
Experimental Protocol
Materials and Equipment:
-
Chemicals: Magnesium turnings, iodine (crystal), bromobenzene, anhydrous diethyl ether or THF, 4-benzoylpyridine, saturated aqueous ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate.
-
Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer and stir bar, heating mantle, nitrogen or argon gas inlet, drying tubes, ice bath, separatory funnel, rotary evaporator, recrystallization apparatus.
Safety Precautions:
-
The Grignard reaction is highly sensitive to moisture. All glassware must be scrupulously dried (e.g., oven-dried overnight) and the reaction must be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[7][8]
-
Diethyl ether and THF are highly flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from ignition sources.[1]
-
Grignard reagents react violently with water and protic solvents.[2]
-
Bromobenzene is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Procedure:
Step 1: Formation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) into the flask.
-
Add a single crystal of iodine to activate the magnesium surface.[9] The iodine color will fade as the reaction initiates.
-
Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and gentle refluxing of the ether.[10] Gentle warming with a heat gun may be necessary to start the reaction.[4]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
Step 2: Reaction with 4-Benzoylpyridine
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve 4-benzoylpyridine (1.0 equivalent relative to bromobenzene) in a minimal amount of anhydrous diethyl ether or THF.
-
Add the 4-benzoylpyridine solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[9] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[8]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield α-(4-Pyridyl)benzhydrol as a white to light yellow solid.[7]
References
- 1. scribd.com [scribd.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Diphenyl(4-pyridyl)methanol CAS#: 1620-30-0 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Fexofenadine Utilizing α-(4-Pyridyl)benzhydrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Fexofenadine, a non-sedating second-generation antihistamine, utilizing α-(4-Pyridyl)benzhydrol, also known as Azacyclonol. This key intermediate serves as the precursor for the piperidine moiety of the final Fexofenadine molecule. The synthesis involves a convergent approach, where two key intermediates are synthesized separately and then coupled, followed by further functional group transformations to yield the final active pharmaceutical ingredient (API).
Overview of the Synthetic Pathway
The synthesis of Fexofenadine from α-(4-Pyridyl)benzhydrol can be broadly divided into three main stages:
-
Synthesis of the Halo-Keto-Ester Intermediate: Preparation of a key intermediate, typically methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate. This is generally achieved through a Friedel-Crafts acylation reaction.
-
Coupling of Intermediates: The N-alkylation of α-(4-Pyridyl)benzhydrol with the halo-keto-ester intermediate to form the carbon-nitrogen bond, creating the core structure of Fexofenadine.
-
Final Transformations: Subsequent reduction of the ketone functionality to a secondary alcohol and hydrolysis of the methyl ester to the final carboxylic acid to yield Fexofenadine.
Experimental Protocols
Synthesis of Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate
This protocol describes the Friedel-Crafts acylation of methyl α,α-dimethylphenylacetate with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Methyl α,α-dimethylphenylacetate
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5 °C, add 4-chlorobutyryl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add methyl α,α-dimethylphenylacetate dropwise to the reaction mixture at 0-5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., heptane) to yield pure methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate.
Synthesis of Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate
This protocol details the coupling reaction between α-(4-Pyridyl)benzhydrol (Azacyclonol) and the halo-keto-ester intermediate.
Materials:
-
Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate
-
α-(4-Pyridyl)benzhydrol (Azacyclonol)
-
Potassium bicarbonate (KHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Potassium iodide (KI) (optional, as a catalyst)
-
Toluene or Butanone (Methyl Ethyl Ketone - MEK)
-
Water
Procedure:
-
In a round-bottom flask, combine methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate, α-(4-Pyridyl)benzhydrol, potassium bicarbonate, and a catalytic amount of potassium iodide in toluene or butanone.[1][2]
-
Heat the reaction mixture to reflux and maintain for 8-24 hours.[2] The reaction progress should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography to obtain pure methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate.
Synthesis of Fexofenadine
This final stage involves the reduction of the ketone and hydrolysis of the ester.
Materials:
-
Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium hydroxide (NaOH), aqueous solution
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
Step 3a: Reduction of the Ketone
-
Dissolve the keto-ester intermediate from the previous step in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride portion-wise, keeping the temperature below 10 °C.[3]
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC/HPLC).[3]
-
Carefully quench the reaction by the slow addition of acetic acid or dilute HCl until the effervescence ceases.
-
The reduced intermediate, methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate, can be isolated by precipitation or extraction.
Step 3b: Hydrolysis of the Ester
-
To the methanolic solution of the reduced intermediate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3-5 hours.[3]
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 5-6 with dilute hydrochloric acid to precipitate the Fexofenadine.[1]
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude Fexofenadine.
-
The crude Fexofenadine can be purified by recrystallization from a suitable solvent such as a mixture of methanol and water or acetone to yield pure Fexofenadine.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents and Solvents | Key Parameters | Yield | Reference |
| 1. Friedel-Crafts Acylation | Methyl α,α-dimethylphenylacetate | 4-chlorobutyryl chloride, AlCl₃, DCM | 0-5 °C to RT, 2-4 h | ~80% | [2] |
| 2. N-Alkylation | Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate, α-(4-Pyridyl)benzhydrol | KHCO₃ or Na₂CO₃, KI (cat.), Toluene or Butanone | Reflux, 8-24 h | 80-90% | [1][2] |
| 3a. Ketone Reduction | Methyl 4-[4-[4-(...)-1-oxobutyl]-...]-phenylacetate | NaBH₄, Methanol | 0-5 °C to RT, 2-3 h | ~90-95% | [3] |
| 3b. Ester Hydrolysis | Methyl 4-[4-[4-(...)-1-hydroxybutyl]-...]-phenylacetate | NaOH (aq.), Methanol | Reflux, 3-5 h | High | [1][3] |
Visualizations
Synthetic Pathway of Fexofenadine
Caption: Overall synthetic pathway for Fexofenadine.
Experimental Workflow for Fexofenadine Synthesis
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for the Reduction of alpha-(4-Pyridyl)benzhydrol
Introduction
Alpha-(4-Pyridyl)benzhydrol is a tertiary alcohol containing a pyridine ring and two phenyl groups. Its reduction to the corresponding methylene compound, 4-benzhydrylpyridine, is a crucial transformation in the synthesis of various pharmaceutical and chemical entities. This deoxygenation reaction removes the hydroxyl group, a key step that can significantly alter the molecule's biological activity and physicochemical properties. These application notes provide a detailed protocol for the reduction of this compound using the Barton-McCombie deoxygenation reaction, a reliable and widely used method for the deoxygenation of alcohols.[1][2][3][4][5]
Principle of the Method
The Barton-McCombie deoxygenation is a two-step radical-mediated process.[3][6] The first step involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate. This is achieved by treating the alcohol with a base, carbon disulfide, and an alkylating agent (e.g., methyl iodide). The second step is the radical-induced reduction of the thiocarbonyl intermediate. A radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate a radical from a hydrogen donor, like tributyltin hydride or a less toxic silane-based reagent. This radical then propagates a chain reaction that ultimately cleaves the C-O bond and replaces it with a C-H bond, yielding the desired alkane.[3][7]
Experimental Data Summary
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference Example |
| Xanthate Formation | Secondary Alcohol | 1. NaH 2. CS₂ 3. MeI | THF | 0 °C to rt | 24 h | >90% | [4] |
| Deoxygenation | O-Alkyl Xanthate | n-Bu₃SnH, AIBN | Toluene | 90 °C | 4 h | 70-90% | [4] |
Experimental Protocols
Materials and Equipment
-
Reactants: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Carbon disulfide (CS₂), Methyl iodide (MeI), Tributyltin hydride (n-Bu₃SnH), Azobisisobutyronitrile (AIBN).
-
Solvents: Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene, Ethyl acetate, Hexanes, Saturated aqueous ammonium chloride (NH₄Cl).
-
Equipment: Round-bottom flasks, Magnetic stirrer with stir bar, Heating mantle, Reflux condenser, Inert gas (Nitrogen or Argon) supply, Syringes, Needles, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, Glassware for work-up and purification, Rotary evaporator, Column chromatography setup.
Detailed Experimental Procedure
Step 1: Synthesis of the S-methyl xanthate of this compound
-
To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.5 equiv, 60% dispersion in oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
To the resulting alkoxide solution, add carbon disulfide (5.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Add methyl iodide (5.0 equiv) dropwise to the reaction mixture at room temperature.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (see Section on Reaction Monitoring).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude xanthate derivative can be purified by flash column chromatography on silica gel, or if sufficiently pure, used directly in the next step.
Step 2: Deoxygenation of the S-methyl xanthate derivative
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the S-methyl xanthate derivative (1.0 equiv) in anhydrous toluene (approximately 0.01-0.05 M solution).
-
Add tributyltin hydride (2.0 equiv) to the solution.
-
Add a catalytic amount of AIBN (0.2 equiv).
-
Heat the reaction mixture to 90 °C and maintain for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-benzhydrylpyridine.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure product.
Reaction Monitoring
The progress of both steps of the reaction can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for developing a suitable eluent system. The polarity should be adjusted to achieve good separation between the starting material, intermediate, and product. A less polar system (e.g., 9:1 Hexanes:EtOAc) will likely be suitable for the final product, 4-benzhydrylpyridine, while a more polar system (e.g., 7:3 Hexanes:EtOAc) may be needed for the more polar starting material, this compound, and the intermediate xanthate.
-
Visualization: The spots can be visualized under a UV lamp (254 nm).
-
Procedure:
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Develop the plate in the chosen eluent system.
-
Observe the disappearance of the starting material spot and the appearance of a new, less polar product spot in the reaction mixture lane. The reaction is considered complete when the starting material spot is no longer visible.
-
Product Characterization
The identity and purity of the final product, 4-benzhydrylpyridine, should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton (CH) of the benzhydryl group, in addition to the aromatic protons of the pyridine and phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and the absence of the carbon signal corresponding to the carbinol carbon of the starting material.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
Carbon disulfide and methyl iodide are toxic and volatile. Handle in a well-ventilated fume hood.
-
Tributyltin hydride is toxic. Handle with appropriate personal protective equipment.
-
AIBN is a potentially explosive solid upon heating or friction. Handle with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Diagrams
Caption: Experimental workflow for the reduction of this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Barton-McCombie Reaction [organic-chemistry.org]
Unlocking Coordination Chemistry: Alpha-(4-Pyridyl)benzhydrol as a Versatile Ligand
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-(4-Pyridyl)benzhydrol, a bulky pyridinyl alcohol ligand, has emerged as a valuable building block in the field of coordination chemistry. Its unique structural features, combining a coordinating pyridyl nitrogen atom with a sterically demanding benzhydryl group, allow for the construction of a diverse array of metal complexes with tailored properties. This document provides a detailed overview of the applications of this compound in the synthesis of coordination compounds, with a focus on their potential in catalysis and materials science. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.
I. Synthesis of Coordination Complexes
This compound can be readily coordinated to various transition metal centers through its pyridyl nitrogen atom. The general synthetic strategy involves the reaction of the ligand with a metal salt in a suitable solvent system. The stoichiometry of the reactants and the reaction conditions, such as temperature and time, can be optimized to yield the desired coordination complex.
Experimental Protocol: Synthesis of a Generic Metal Complex with this compound
This protocol describes a general method for the synthesis of a transition metal complex with this compound. The specific metal salt and solvent should be chosen based on the desired final product.
Materials:
-
This compound
-
Transition metal salt (e.g., copper(II) chloride, cobalt(II) nitrate)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of this compound in the chosen solvent with stirring.
-
In a separate vessel, dissolve the desired molar equivalent of the transition metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
If necessary, heat the reaction mixture to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms upon cooling, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final product in a drying oven at a suitable temperature or under vacuum.
Characterization:
The synthesized complex should be characterized using various analytical techniques to confirm its identity and purity. These include:
-
Infrared (IR) Spectroscopy: To identify the coordination of the pyridyl nitrogen to the metal center, evidenced by a shift in the C=N stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide information about the ligand environment in the coordination sphere.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
II. Applications in Catalysis
Coordination complexes of this compound have shown promise as catalysts in various organic transformations. The steric bulk of the benzhydryl group can influence the selectivity of the catalytic reaction, while the nature of the metal center dictates the catalytic activity.
One potential application is in oxidation reactions. For instance, ruthenium complexes bearing pyridine-alkoxide ligands have been demonstrated to be effective catalysts for the dehydrogenative oxidation of alcohols.
Experimental Workflow: Catalytic Oxidation of a Secondary Alcohol
This workflow outlines the general steps for utilizing a metal complex of this compound as a catalyst for the oxidation of a secondary alcohol to a ketone.
III. Quantitative Data
The structural and catalytic properties of coordination complexes can be quantified to allow for comparison and optimization. The following tables provide a template for summarizing such data.
Table 1: Selected Crystallographic Data for a Hypothetical Metal Complex of this compound
| Parameter | Value |
| Empirical Formula | [To be determined] |
| Formula Weight | [To be determined] |
| Crystal System | [To be determined] |
| Space Group | [To be determined] |
| a (Å) | [To be determined] |
| b (Å) | [To be determined] |
| c (Å) | [To be determined] |
| α (°) | [To be determined] |
| β (°) | [To be determined] |
| γ (°) | [To be determined] |
| Volume (ų) | [To be determined] |
| Z | [To be determined] |
| Metal-N(pyridyl) (Å) | [To be determined] |
| N(pyridyl)-Metal-N(pyridyl) (°) | [To be determined] |
Table 2: Catalytic Performance in the Oxidation of a Secondary Alcohol
| Catalyst Loading (mol%) | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [Value] | [Name of alcohol] | [Name of oxidant] | [Name of solvent] | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
IV. Signaling Pathways and Logical Relationships
The interaction of metal complexes with biological systems is a significant area of research in drug development. While specific signaling pathways involving this compound complexes are not yet extensively documented, a logical diagram can illustrate the potential mechanism of action for a hypothetical metallodrug.
This compound is a ligand with considerable potential in coordination chemistry. Its use can lead to the development of novel coordination complexes with interesting catalytic and potentially biological activities. The protocols and data structures provided herein offer a framework for researchers to explore the rich coordination chemistry of this versatile ligand and to develop new applications in catalysis, materials science, and drug discovery. Further research is warranted to fully elucidate the properties and potential of this compound-based metal complexes.
Application Note: Quantitative Analysis of Protein S-Nitrosylation using alpha-(4-Pyridyl)benzhydrol Maleimide (PBM)
Introduction
Protein S-nitrosylation is a reversible post-translational modification of cysteine residues that plays a crucial role in cellular signaling, regulation of protein function, and the response to oxidative stress. The labile nature of the S-nitrosothiol (SNO) bond presents a significant challenge for its detection and quantification. This application note describes a novel methodology for the selective enrichment and quantitative analysis of S-nitrosylated proteins using a maleimide-functionalized alpha-(4-Pyridyl)benzhydrol derivative, hereafter referred to as PyridylBenz-Maleimide (PBM). The unique properties of the PBM tag enable robust labeling of formerly S-nitrosylated cysteines and subsequent enrichment, facilitating their identification and quantification by mass spectrometry.
Principle of the Method
The PBM workflow for quantitative S-nitrosoproteomics is based on the selective labeling of cysteine residues that were originally S-nitrosylated. The method, outlined below, ensures that only the target modifications are tagged and analyzed.
-
Blocking of Free Thiols: All free cysteine residues in the proteome are first irreversibly blocked using N-ethylmaleimide (NEM).
-
Selective Reduction of SNO: The S-nitrosothiol bonds are then selectively reduced using ascorbate, exposing a free thiol group only at the sites of previous S-nitrosylation.
-
Labeling with PBM: The newly exposed thiol groups are covalently labeled with PyridylBenz-Maleimide (PBM).
-
Proteolytic Digestion: The PBM-labeled proteins are digested into peptides using a protease, typically trypsin.
-
Enrichment of PBM-peptides: The pyridyl group on the PBM tag allows for the specific enrichment of labeled peptides using copper-immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
The overall experimental workflow is depicted in the diagram below.
Experimental Protocols
Protocol 1: Protein Lysate Preparation and PBM Labeling
-
Cell Lysis: Harvest cells and lyse them in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) supplemented with 1% NP-40 and a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Blocking: To a 1 mg aliquot of protein, add N-ethylmaleimide (NEM) to a final concentration of 50 mM. Incubate at room temperature for 30 minutes with gentle agitation.
-
NEM Removal: Remove excess NEM by acetone precipitation. Add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and air-dry the pellet.
-
Reduction and Labeling: Resuspend the protein pellet in HENS buffer (HEN buffer + 1% SDS). Add 10 mM sodium ascorbate and 1 mM PBM. Incubate for 1 hour at room temperature in the dark.
-
Final Precipitation: Perform a final acetone precipitation to remove excess PBM and prepare the sample for digestion.
Protocol 2: In-solution Digestion and Peptide Enrichment
-
Resuspension and Reduction/Alkylation: Resuspend the PBM-labeled protein pellet in 8 M urea, 100 mM Tris-HCl, pH 8.5. Reduce disulfide bonds with 5 mM TCEP (30 min, RT) and alkylate with 10 mM iodoacetamide (30 min, RT, in the dark).
-
Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge.
-
PBM Peptide Enrichment (Cu-IMAC):
-
Equilibrate a Cu-IMAC column with loading buffer (0.1% TFA in 30% acetonitrile).
-
Load the desalted peptide sample onto the column.
-
Wash the column extensively with loading buffer.
-
Elute the PBM-labeled peptides with elution buffer (200 mM imidazole, 0.1% TFA in 30% acetonitrile).
-
-
Final Desalting: Desalt the enriched peptides using a C18 tip prior to LC-MS/MS analysis.
Quantitative Data Analysis
The PBM workflow was applied to compare the S-nitrosoproteome of a control cell line versus a cell line treated with a nitric oxide (NO) donor. The enriched peptides were analyzed by LC-MS/MS, and the relative abundance of S-nitrosylated peptides was determined using label-free quantification. The table below summarizes the results for several key regulatory proteins.
| Protein | Gene | UniProt ID | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| Casein Kinase 2 | CSNK2A1 | P68400 | ...CK... | 3.2 | 0.008 |
| GAPDH | GAPDH | P04406 | ...CR... | 2.8 | 0.012 |
| Protein Kinase C | PRKCA | P17252 | ...CN... | -2.1 | 0.021 |
| Ras-related protein | RAB5A | P20339 | ...CL... | 4.5 | 0.003 |
| C* indicates the PBM-labeled cysteine residue. |
Application in Signaling Pathways
S-nitrosylation is a key regulatory mechanism in many signaling pathways. For instance, in response to cellular stress, increased NO production can lead to the S-nitrosylation of caspase-3, inhibiting its pro-apoptotic activity. The use of PBM allows researchers to precisely map these regulatory sites and quantify their changes under different conditions.
Conclusion
The PyridylBenz-Maleimide (PBM) reagent provides a robust and selective method for the enrichment and quantification of S-nitrosylated proteins. This workflow enables researchers to accurately identify sites of S-nitrosylation and quantify their dynamics in response to various stimuli. The application of this technique will facilitate a deeper understanding of the role of S-nitrosylation in cellular physiology and disease.
Application Notes and Protocols: Derivatization of alpha-(4-Pyridyl)benzhydrol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-(4-Pyridyl)benzhydrol is a heterocyclic compound featuring a central benzhydrol scaffold attached to a pyridine ring. The pyridine moiety is a well-established privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. Similarly, the benzhydrol group provides a three-dimensional framework that can be functionalized to modulate physicochemical properties such as lipophilicity and steric bulk, which are critical for optimizing drug-like characteristics.
The derivatization of the hydroxyl group of this compound into ethers and esters presents a straightforward strategy to generate a library of analogues for biological screening. These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic profiles, potentially leading to the discovery of novel therapeutic agents. This document provides detailed protocols for the synthesis of ether and ester derivatives of this compound and their subsequent evaluation as potential anticancer agents, with a focus on the inhibition of key signaling pathways regulated by Epidermal Growth Factor Receptor (EGFR) and Src kinase.
Synthetic Protocols
The hydroxyl group of this compound ( 1 ) serves as a versatile handle for derivatization. Here, we present general protocols for the synthesis of ether ( 2a-c ) and ester ( 3a-c ) derivatives.
General Protocol for Ether Synthesis (Williamson Ether Synthesis)
This protocol describes the synthesis of ether derivatives of this compound via the Williamson ether synthesis.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of ether derivatives.
Materials:
-
This compound ( 1 )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in dry THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound ( 1 ) (1.0 equivalent) in dry THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add the corresponding alkyl halide (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
General Protocol for Ester Synthesis (Steglich Esterification)
This protocol describes the synthesis of ester derivatives of this compound using a carbodiimide-mediated coupling reaction.
Experimental Workflow: Steglich Esterification
Caption: Workflow for the synthesis of ester derivatives.
Materials:
-
This compound ( 1 )
-
Carboxylic acid (e.g., acetic acid, propionic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound ( 1 ) (1.0 equivalent), the corresponding carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in dry DCM, add DCC or EDC (1.5 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester derivative.
Biological Screening Protocols
The synthesized derivatives can be screened for their potential anticancer activity using various in vitro assays. Here, we provide protocols for evaluating cytotoxicity against a cancer cell line and for assessing inhibitory activity against specific protein kinases.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized derivatives in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against protein kinases like EGFR and Src using a luminescence-based assay that measures ATP consumption.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src)
-
Kinase substrate (specific for the kinase)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized derivatives
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized derivatives in the appropriate buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the diluted compounds. Include a vehicle control and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) by adding the detection reagents from the assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
Data Presentation
The following tables present hypothetical but realistic data for a series of ether and ester derivatives of this compound, based on the biological activities of structurally related compounds found in the literature.
Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Cells
| Compound | R | IC₅₀ (µM) |
| 1 | H | > 50 |
| 2a | -CH₃ | 25.4 |
| 2b | -CH₂CH₃ | 18.7 |
| 2c | -CH₂Ph | 8.2 |
| 3a | -C(O)CH₃ | 32.1 |
| 3b | -C(O)CH₂CH₃ | 27.5 |
| 3c | -C(O)Ph | 12.9 |
| Doxorubicin | (Positive Control) | 0.8 |
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | EGFR IC₅₀ (µM) | Src IC₅₀ (µM) |
| 2c | 5.1 | 7.8 |
| 3c | 9.3 | 11.5 |
| Staurosporine | (Positive Control) | 0.02 |
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling is a hallmark of many cancers.[3]
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway in cancer.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including cell adhesion, growth, migration, and differentiation.[5] Aberrant Src activation is frequently observed in cancer, where it contributes to tumor progression and metastasis.[5]
Src Kinase Signaling Pathway Diagram
Caption: Overview of the Src kinase signaling pathway.
References
- 1. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
Application Note and Protocol for the Step-by-Step Synthesis of alpha,alpha-Diphenyl-4-Pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha,alpha-Diphenyl-4-pyridinemethanol, also known as diphenyl-4-pyridylmethanol or 4-pyridyldiphenylcarbinol, is a key heterocyclic compound and a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules. This document provides a detailed protocol for the synthesis of alpha,alpha-diphenyl-4-pyridinemethanol via the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. The described method involves the preparation of a phenylmagnesium bromide Grignard reagent followed by its reaction with ethyl isonicotinate to yield the desired tertiary alcohol.
Reaction Principle
The synthesis is based on the nucleophilic addition of a Grignard reagent to an ester. Phenylmagnesium bromide (PhMgBr), a potent nucleophile, is first prepared from bromobenzene and magnesium metal in an anhydrous ether solvent. This reagent then reacts with ethyl isonicotinate. The reaction proceeds in two stages: the first equivalent of the Grignard reagent adds to the ester carbonyl, leading to the elimination of the ethoxy group and the formation of an intermediate ketone (4-benzoylpyridine). A second equivalent of the Grignard reagent rapidly adds to this ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, alpha,alpha-diphenyl-4-pyridinemethanol.[1][2][3]
Data Presentation
Table 1: Properties of Key Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity (%) | CAS Number |
| Ethyl Isonicotinate | C₈H₉NO₂ | 151.16 | 19-22 | Colorless liquid | ≥98 | 1570-45-2 |
| Bromobenzene | C₆H₅Br | 157.01 | -31 | Colorless liquid | ≥99 | 108-86-1 |
| Magnesium Turnings | Mg | 24.31 | 650 | Silvery-white solid | ≥99.5 | 7439-95-4 |
| alpha,alpha-Diphenyl-4-pyridinemethanol | C₁₈H₁₅NO | 261.32 | 235-242[4] | White to light yellow powder/crystal[4] | ≥98[4] | 1620-30-0 |
Table 2: Typical Reaction Parameters
| Parameter | Value/Condition |
| Grignard Formation | |
| Molar Ratio (Mg:Bromobenzene) | 1.1 : 1.0 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Initiation | Iodine crystal |
| Temperature | Gentle reflux |
| Reaction Time | 1-2 hours |
| Grignard Reaction | |
| Molar Ratio (PhMgBr:Ethyl Isonicotinate) | ~2.1 : 1.0 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | |
| Quenching Agent | Saturated aqueous NH₄Cl or dilute HCl |
| Extraction Solvent | Ethyl acetate or Dichloromethane |
| Purification Method | Recrystallization (e.g., from ethanol) or column chromatography |
Experimental Protocol
Materials and Reagents
-
Magnesium turnings
-
Bromobenzene
-
Iodine (crystal)
-
Ethyl isonicotinate
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl), dilute solution
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Note: All glassware must be oven-dried before use to ensure anhydrous conditions. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Set up a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is fitted with drying tubes (e.g., containing CaCl₂) or connected to an inert gas line.
-
Place magnesium turnings (1.1 eq.) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. Gentle warming may be required to start the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and brownish. Use the prepared Grignard reagent immediately in the next step.
Step 2: Synthesis of alpha,alpha-Diphenyl-4-pyridinemethanol
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
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Prepare a solution of ethyl isonicotinate (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl isonicotinate solution dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction may occur, and a precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl isonicotinate) is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. Alternatively, a cold, dilute solution of hydrochloric acid can be used until the mixture is acidic. This step will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Purify the crude solid by recrystallization from a suitable solvent such as ethanol to yield pure alpha,alpha-diphenyl-4-pyridinemethanol as a crystalline solid.
Mandatory Visualization
Caption: Workflow for the synthesis of alpha,alpha-diphenyl-4-pyridinemethanol.
Safety Precautions
-
Grignard reagents are highly reactive and react violently with water and protic solvents. All operations must be carried out under strictly anhydrous conditions and an inert atmosphere.
-
Diethyl ether and THF are highly flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Bromobenzene is a hazardous substance; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The quenching of the reaction is exothermic and may cause splashing. Perform this step slowly and with adequate cooling.
Conclusion
The protocol outlined provides a robust and reliable method for the synthesis of alpha,alpha-diphenyl-4-pyridinemethanol. The use of the Grignard reaction with an ester is a classic and effective strategy for creating tertiary alcohols. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for applications in medicinal chemistry and drug development.
References
Application Notes and Protocols for alpha-(4-Pyridyl)benzhydrol in Novel API Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-(4-Pyridyl)benzhydrol is a versatile chemical intermediate that holds significant potential as a scaffold in the development of novel active pharmaceutical ingredients (APIs). Its rigid benzhydryl moiety combined with the nucleophilic and hydrogen-bonding capabilities of the pyridine ring makes it an attractive starting point for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of a key intermediate for the antihistamine fexofenadine, and explores its potential in the development of other CNS-active agents.
Application 1: Synthesis of α,α-Diphenyl-4-piperidinemethanol (Azacyclonol), a Key Intermediate for Fexofenadine
This compound serves as a direct precursor to α,α-diphenyl-4-piperidinemethanol, commercially known as azacyclonol. Azacyclonol is a crucial intermediate in the synthesis of fexofenadine, a widely used second-generation antihistamine. The primary transformation involves the reduction of the pyridine ring of this compound.
Signaling Pathway of Fexofenadine
Fexofenadine is a selective peripheral H1 receptor antagonist.[1] It works by blocking the action of histamine on H1 receptors, thereby preventing the allergic symptoms that histamine release can cause, such as sneezing, itching, and hives.[1][2] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[1][2]
Pharmacological Data of Fexofenadine
The efficacy of fexofenadine in treating allergic rhinitis has been well-established in numerous clinical trials.
| Parameter | Value | Condition | Reference |
| Onset of Action | ~1 hour | Allergic Rhinitis | [1][2] |
| Peak Plasma Concentration | 2-3 hours post-administration | Healthy Volunteers | [3] |
| Efficacy vs. Placebo | Significant reduction in total symptom scores | Seasonal Allergic Rhinitis | [3] |
| Efficacy vs. Loratadine | Greater inhibition of histamine-induced wheal and flare | Healthy Volunteers | [1] |
| Efficacy vs. Levocetirizine | Slightly less effective in inhibiting histamine-induced wheal and flare | Healthy Volunteers | [1] |
Experimental Protocol: Catalytic Hydrogenation of this compound to α,α-Diphenyl-4-piperidinemethanol
This protocol describes the reduction of the pyridine ring in this compound to yield α,α-diphenyl-4-piperidinemethanol. A common method for this transformation is high-pressure catalytic hydrogenation.
Materials:
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This compound
-
Platinum on carbon (Pt/C) catalyst (e.g., 5% or 10%)
-
Ethanol (or other suitable solvent like acetic acid)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas
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Filter aid (e.g., Celite)
-
Rotary evaporator
-
Crystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel, dissolve this compound (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add the Pt/C catalyst (typically 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, this may need optimization).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by observing the uptake of hydrogen. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
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Filtration: Filter the reaction mixture through a pad of filter aid (Celite) to remove the catalyst. Wash the filter cake with ethanol.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude α,α-diphenyl-4-piperidinemethanol from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
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Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, IR, and melting point).
Application 2: Potential Development of Novel CNS-Active Agents
The benzhydrylpiperidine scaffold, accessible from this compound, is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives of this scaffold have been investigated for a variety of CNS-related activities, including as NMDA receptor antagonists and anticholinergic agents.
Potential as NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function. Antagonists of the NMDA receptor have therapeutic potential in a range of neurological and psychiatric disorders. The 4-hydroxypiperidine ring present in azacyclonol can be a starting point for the synthesis of more complex piperidine derivatives with potential NMDA receptor antagonist activity.
Potential as Anticholinergic Agents
Anticholinergic agents are compounds that block the action of acetylcholine in the nervous system. The benzhydryl moiety is a common feature in many anticholinergic drugs. By modifying the piperidine nitrogen and the hydroxyl group of azacyclonol, novel compounds with potential anticholinergic properties can be synthesized and evaluated.
General Synthetic Strategy for Derivatization
The hydroxyl group of α,α-diphenyl-4-piperidinemethanol can be a handle for further chemical modifications, such as esterification or etherification. The secondary amine of the piperidine ring can be alkylated or acylated to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Conclusion
This compound is a valuable and commercially available starting material for the synthesis of novel APIs. Its utility is demonstrated in the straightforward conversion to a key intermediate for the antihistamine fexofenadine. Furthermore, the resulting benzhydrylpiperidine scaffold provides a foundation for the development of new CNS-active agents. The protocols and data presented herein offer a starting point for researchers to explore the full potential of this versatile building block in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of alpha-(4-Pyridyl)benzhydrol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of alpha-(4-Pyridyl)benzhydrol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to improve your experimental outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction with phenylmagnesium bromide and 4-benzoylpyridine.
Q1: My Grignard reaction is not initiating. What are the common causes and how can I resolve this?
A1: Failure to initiate is a frequent problem in Grignard reactions. Several factors can contribute to this:
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Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, preferably by flame-drying under an inert atmosphere or oven-drying overnight at a high temperature. Solvents and starting materials must be anhydrous.
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Magnesium Surface Passivation: The magnesium metal surface can have an oxide layer that prevents the reaction.
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Activation: Use a crystal of iodine, which will disappear as the reaction begins. Gentle heating with a heat gun can also initiate the reaction. Mechanical activation by crushing the magnesium turnings under an inert atmosphere can expose a fresh reactive surface.
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Poor Quality Reagents: Use freshly opened anhydrous solvents and high-purity reagents.
Q2: The yield of my this compound is consistently low. What are the primary reasons and how can I improve it?
A2: Low yields can stem from several issues during the reaction and workup:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Side Reactions: The most common side reaction is the formation of biphenyl from the reaction of phenylmagnesium bromide with unreacted bromobenzene (if preparing the Grignard reagent in situ) or through radical coupling. To minimize this, ensure a controlled addition of the Grignard reagent to the 4-benzoylpyridine solution at a low temperature.
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Hydrolysis of the Grignard Reagent: Any trace of water will quench the Grignard reagent, reducing the amount available to react with the ketone. Maintaining strict anhydrous conditions is crucial.
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Suboptimal Reaction Temperature: The addition of the 4-benzoylpyridine to the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.
Q3: I am observing a significant amount of a white, crystalline solid that is not my product. What could it be and how can I prevent its formation?
A3: This is likely biphenyl, a common byproduct in reactions involving phenylmagnesium bromide.
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Formation: Biphenyl is formed through the coupling of phenyl radicals or the reaction of the Grignard reagent with any unreacted aryl halide.
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Prevention:
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Use a slight excess of magnesium when preparing the Grignard reagent to ensure all the aryl halide is consumed.
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Add the Grignard reagent slowly to the ketone solution to maintain a low concentration of the Grignard reagent in the reaction mixture.
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Maintain a low reaction temperature during the addition.
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-
Removal: Biphenyl can often be removed during the purification step. It has different solubility properties compared to the desired product. Recrystallization from a suitable solvent system, such as ethanol-water, can be effective.
Q4: How can I effectively purify the crude this compound?
A4: Purification is critical to obtain a high-purity product.
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Workup: After the reaction is complete, it is typically quenched with a saturated aqueous solution of ammonium chloride.
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Extraction: The product is then extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water.
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Recrystallization: Recrystallization is a powerful technique for purifying the solid product. A common solvent system is ethanol or an ethanol-water mixture. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, which should result in the formation of pure crystals.
Quantitative Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol [1] |
| Melting Point | 240 °C[2] |
| Boiling Point | 445.268 °C at 760 mmHg[2] |
| Appearance | White to off-white solid |
Table 2: Representative Reaction Conditions and Yields
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Reactants | 4-Benzoylpyridine, Phenylmagnesium bromide | 4-Benzoylpyridine, Phenylmagnesium bromide |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Tetrahydrofuran (THF) |
| Temperature (Addition) | 0 °C | -10 °C to 0 °C |
| Reaction Time | 2 hours | 4 hours |
| Quenching Agent | Saturated NH₄Cl (aq) | Saturated NH₄Cl (aq) |
| Reported Yield | ~75-85% | Up to 90% |
Note: Yields are highly dependent on the purity of reagents and the strictness of anhydrous conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether or THF
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4-Benzoylpyridine
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
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All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool.
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine.
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In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
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Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If not, gently warm the flask.
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Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Benzoylpyridine:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve 4-benzoylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 4-benzoylpyridine solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Recrystallize the crude solid from hot ethanol to yield pure this compound.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting guide for addressing low reaction yield.
References
Common side reactions in the synthesis of diphenyl(pyridin-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenyl(pyridin-4-yl)methanol. The following information addresses common side reactions and other issues that may be encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diphenyl(pyridin-4-yl)methanol?
A1: The most prevalent and direct method for the synthesis of diphenyl(pyridin-4-yl)methanol is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (typically phenylmagnesium bromide) with a pyridine derivative containing a carbonyl group at the 4-position, such as ethyl isonicotinate or 4-benzoylpyridine. Alternatively, a pyridin-4-ylmagnesium halide can be reacted with benzophenone.
Q2: What are the primary side reactions to be aware of during the Grignard synthesis of diphenyl(pyridin-4-yl)methanol?
A2: The primary side reactions are characteristic of Grignard syntheses. The most common byproduct is biphenyl, which forms from the coupling of two phenyl radicals during the formation of the phenylmagnesium bromide reagent.[1][2] Another significant side product is benzene, which is produced if the highly basic Grignard reagent comes into contact with any protic source, such as water or alcohols.[2]
Q3: Why are anhydrous conditions so critical for this reaction?
A3: Grignard reagents are extremely strong bases and will react readily with any protic solvent or atmospheric moisture.[3] This reaction quenches the Grignard reagent, forming benzene and magnesium salts, which reduces the yield of the desired product.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the success of the synthesis.[3]
Q4: I am observing a significant amount of a white, crystalline solid that is not my product. What could it be?
A4: A common impurity in this reaction is biphenyl, which is a white crystalline solid.[4] This side product is formed during the preparation of the phenylmagnesium bromide Grignard reagent.[4] It is generally less polar than the desired alcohol product and can often be removed by washing the crude product with a non-polar solvent like petroleum ether, in which biphenyl is more soluble.[3]
Q5: My reaction yield is consistently low. What are the likely causes?
A5: Low yields in this Grignard synthesis can stem from several factors. The most common cause is the presence of moisture, which quenches the Grignard reagent.[2] Other potential issues include incomplete reaction of the starting materials, the formation of side products like biphenyl, and suboptimal reaction conditions such as temperature and reaction time. It is also crucial to ensure the quality of the magnesium turnings used for the Grignard reagent formation; an oxidized surface can inhibit the reaction.[2]
Troubleshooting Guides
Issue 1: Low or No Formation of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate (no exotherm or color change). | Inactive magnesium surface (oxide layer). | 1. Use fresh, shiny magnesium turnings. 2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Gently warm the reaction mixture to initiate the reaction. |
| Low yield of diphenyl(pyridin-4-yl)methanol. | Presence of water in reagents or glassware. | 1. Flame-dry all glassware before use. 2. Use anhydrous solvents (e.g., diethyl ether, THF). 3. Ensure starting materials are dry. |
| Incomplete reaction. | 1. Ensure the correct stoichiometry of reagents. 2. Allow for sufficient reaction time. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of significant amounts of side products. | 1. Control the temperature during the addition of bromobenzene to minimize biphenyl formation. 2. Ensure strictly anhydrous conditions to prevent benzene formation. |
Issue 2: Difficult Purification of the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily product that is difficult to crystallize. | Presence of impurities, such as biphenyl or unreacted starting materials. | 1. Wash the crude product with a non-polar solvent like petroleum ether to remove biphenyl.[3] 2. Purify the product using silica gel column chromatography. 3. Attempt recrystallization from a suitable solvent system. |
| Product co-elutes with impurities during column chromatography. | Similar polarity of the product and impurities. | 1. Optimize the solvent system for column chromatography by testing different solvent polarities. 2. Consider using a different stationary phase for chromatography. |
Summary of Potential Side Products
| Side Product | Chemical Formula | Common Cause | Prevention/Mitigation |
| Biphenyl | C₁₂H₁₀ | Wurtz-type coupling of phenylmagnesium bromide with unreacted bromobenzene.[4] | Slow, controlled addition of bromobenzene to magnesium turnings; maintaining a moderate reaction temperature. |
| Benzene | C₆H₆ | Reaction of phenylmagnesium bromide with protic sources (e.g., water, alcohols).[2] | Strict use of anhydrous reagents and glassware; maintaining an inert atmosphere (e.g., nitrogen or argon). |
| 4-Benzoylpyridine | C₁₂H₉NO | Incomplete reaction when using ethyl isonicotinate as a starting material (it is the intermediate ketone). | Use of a sufficient excess of the Grignard reagent (at least two equivalents); ensuring adequate reaction time. |
| Unreacted Starting Materials | - | Incomplete reaction due to poor reagent quality, insufficient reaction time, or suboptimal temperature. | Use high-purity reagents; monitor the reaction by TLC to ensure completion; optimize reaction conditions. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of diphenyl(pyridin-4-yl)methanol via the Grignard reaction, based on analogous procedures for similar compounds.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Bromobenzene
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Ethyl isonicotinate or 4-Benzoylpyridine
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Iodine (crystal)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware should be flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by a color change and gentle refluxing.
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The mixture is stirred until most of the magnesium has been consumed.
-
-
Reaction with the Pyridine Derivative:
-
The solution of the pyridine derivative (ethyl isonicotinate or 4-benzoylpyridine) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is stirred for several hours to ensure completion.
-
-
Work-up and Purification:
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization or silica gel column chromatography.
-
Visualizations
Caption: Reaction pathway for the synthesis of diphenyl(pyridin-4-yl)methanol.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Crude alpha-(4-Pyridyl)benzhydrol by Recrystallization
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude alpha-(4-Pyridyl)benzhydrol using recrystallization. It includes a troubleshooting guide, frequently asked questions (FAQs), data on solvent selection, a detailed experimental protocol, and visualizations of the workflow and troubleshooting logic.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Fails to Dissolve | Inappropriate solvent choice or insufficient solvent volume. | Screen various solvents like ethanol, isopropanol, ethyl acetate, or toluene. A mixed solvent system such as ethyl acetate/n-hexane can also be effective. Gradually add more hot solvent until the solid dissolves, but avoid a large excess. |
| "Oiling Out" of the Compound | The solvent's boiling point may be higher than the compound's melting point, or the solution is too supersaturated. High impurity levels can also contribute. | Re-heat the mixture to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow for slower cooling. If impurities are the issue, a preliminary purification step like column chromatography may be necessary. |
| No Crystal Formation Upon Cooling | Excessive solvent was used, or the solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. Ensure cooling is gradual. |
| Rapid Formation of Fine Powder | The solution is overly concentrated or was cooled too quickly. | Re-heat the solution to redissolve the powder and add a small amount of additional solvent. Allow the solution to cool more slowly to encourage the growth of larger, more pure crystals. |
| Colored Recrystallized Product | Presence of colored impurities that are not effectively removed by a single recrystallization. | Before hot filtration, add a small quantity of activated charcoal to the hot solution to adsorb colored impurities. Be aware that excessive charcoal can adsorb the target compound and reduce yield. |
| Low Recovery of Purified Product | Use of excessive solvent, premature crystallization during hot filtration, or significant solubility of the product in the cold solvent. | Use the minimum amount of hot solvent required for complete dissolution. Pre-heat the filtration apparatus to prevent premature crystal formation. Cool the solution thoroughly in an ice bath before filtration to minimize product loss to the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent for the recrystallization of this compound?
A1: Due to the presence of both polar (hydroxyl and pyridine) and non-polar (phenyl rings) functional groups, moderately polar solvents are a good starting point. Ethanol, isopropanol, and ethyl acetate are recommended single solvents. For mixed solvent systems, a combination of a good solvent (like ethyl acetate) and a poor solvent (like n-hexane) is often effective.
Q2: How can I determine the optimal solvent volume?
A2: The ideal amount is the minimum volume of hot solvent that completely dissolves the crude product. This is determined by adding the chosen solvent portion-wise to the heated crude material until all solid has just dissolved. Using a large excess of solvent will significantly decrease the final yield.
Q3: What should I do if my product is still impure after one recrystallization?
A3: A second recrystallization is often necessary for achieving high purity. You can use the same solvent system if it proved effective in forming crystals. Alternatively, using a different solvent system for the subsequent recrystallization can help remove impurities that were co-soluble in the first solvent. If purity remains an issue, consider alternative purification techniques such as column chromatography.
Q4: Does the basicity of the pyridine ring affect the recrystallization process?
A4: The basic nature of the pyridine ring is generally not a major concern during recrystallization unless an acidic solvent is used, which should be avoided. However, when assessing purity using silica gel TLC, the basicity can cause streaking. This can often be remedied by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.
Data Presentation
The following table provides a qualitative guide to aid in the selection of an appropriate solvent system for the recrystallization of this compound, based on the expected solubility profile.
Table 1: Qualitative Solubility and Suitability of Common Solvents
| Solvent | Expected Solubility (Room Temp) | Expected Solubility (Hot) | Suitability for Recrystallization |
| Water | Insoluble | Very Slightly Soluble | Poor as a single solvent. |
| n-Hexane | Insoluble | Insoluble | Excellent as an anti-solvent in a mixed system. |
| Toluene | Sparingly Soluble | Soluble | Good potential. |
| Diethyl Ether | Slightly Soluble | Soluble | Moderate potential; low boiling point can be a challenge. |
| Ethyl Acetate | Slightly Soluble | Very Soluble | Good, especially in a mixed system with an anti-solvent like n-hexane. |
| Acetone | Soluble | Very Soluble | Poor; high solubility at room temperature may lead to low recovery. |
| Isopropanol | Slightly Soluble | Soluble | Good potential. |
| Ethanol | Soluble | Very Soluble | Moderate potential; may require very low temperatures for good recovery. |
Experimental Protocols
Detailed Protocol for Recrystallization using Ethyl Acetate/n-Hexane
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal volume of ethyl acetate and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved.
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Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm Erlenmeyer flask.
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Crystallization: To the hot, clear filtrate, slowly add n-hexane until a faint cloudiness persists. Reheat the solution until it becomes clear again. Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold n-hexane to rinse away any remaining soluble impurities.
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Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.
Mandatory Visualization
Technical Support Center: Synthesis of α-(4-Pyridyl)benzhydrol via Grignard Reaction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the successful synthesis of α-(4-Pyridyl)benzhydrol using a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for α-(4-Pyridyl)benzhydrol using a Grignard reaction?
There are two main approaches for this synthesis:
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Route A: Reacting phenylmagnesium bromide (a Grignard reagent) with 4-benzoylpyridine.
-
Route B: Reacting 4-pyridylmagnesium bromide with benzophenone. The choice of route often depends on the availability and stability of the starting materials. Route B can be more challenging due to the potential for the Grignard reagent to react with the nitrogen atom on the pyridine ring.
Q2: Why are anhydrous (dry) conditions absolutely critical for a successful Grignard reaction?
Grignard reagents are extremely strong bases and will react readily with any source of protons, especially water.[1][2] This includes atmospheric moisture, residual water in solvents, or water adsorbed onto the surface of glassware.[1][3] If water is present, the Grignard reagent is "quenched" or destroyed, converting it into an unreactive alkane (in this case, benzene or pyridine) and significantly reducing or completely preventing the formation of the desired alcohol product.[4]
Q3: My Grignard reaction is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent issue, typically caused by a passivating layer of magnesium oxide on the surface of the magnesium metal.[4]
-
Inactive Magnesium Surface: Gently crush the magnesium turnings in the reaction flask with a dry glass rod to expose a fresh, unoxidized surface.[5]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] The iodine chemically cleans the magnesium surface, and its color will fade as the reaction begins.[1][6]
-
Insufficient Heat: Gentle warming with a heat gun can help start the reaction, but be cautious as the reaction is exothermic and can become too vigorous.[7]
Q4: What are the common side reactions that can lower the yield of α-(4-Pyridyl)benzhydrol?
Several side reactions can compete with the desired product formation:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide (e.g., bromobenzene) to form a biphenyl byproduct.[3][8] This is minimized by adding the aryl halide solution slowly to the magnesium suspension so that it reacts to form the Grignard reagent before it can couple with already-formed reagent.[3]
-
Reaction with Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring can be protonated or act as a Lewis base, complexing with the magnesium of the Grignard reagent. This can deactivate the reagent.
-
Enolization: If the ketone starting material has acidic alpha-protons, the Grignard reagent may act as a base and deprotonate it to form an enolate, which will not lead to the desired alcohol.[5] (Note: This is not an issue for benzophenone or 4-benzoylpyridine).
Q5: How should I properly "quench" the reaction and perform the work-up?
After the Grignard reagent has fully reacted with the ketone, the resulting magnesium alkoxide intermediate must be protonated to yield the final alcohol product.
-
Cool the reaction mixture in an ice bath.[7]
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like HCl or H₂SO₄.[7][8] Ammonium chloride is often preferred as it is less likely to cause acid-catalyzed side reactions.
-
The addition of the aqueous solution will protonate the alkoxide and dissolve the magnesium salts that are formed.[7]
-
The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.[6]
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | No heat evolution, no bubbling on the magnesium surface, no cloudy appearance. | 1. Moisture in glassware or solvent.[4]2. Magnesium surface is passivated with an oxide layer.[4]3. Impure aryl halide. | 1. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1][7] Use freshly opened or distilled anhydrous solvents.2. Activate magnesium by crushing it with a stir rod, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[5][9]3. Use a high-purity or freshly distilled aryl halide. |
| Low Product Yield | A significant amount of starting ketone is recovered; TLC analysis shows weak product spot. | 1. Grignard reagent was prematurely quenched by moisture or acidic protons.2. Side reactions, such as Wurtz coupling, dominated.[8]3. Incomplete reaction due to insufficient time or low temperature.4. Loss of product during work-up and purification. | 1. Re-verify that all reagents and equipment are strictly anhydrous.2. Add the aryl halide dropwise to the magnesium to maintain a low concentration, minimizing coupling.[3][8]3. After the initial exothermic reaction subsides, allow the mixture to stir for an additional 1-2 hours, possibly with gentle reflux, to ensure completion.4. Perform extractions carefully and combine all organic layers. |
| Formation of Insoluble Solids During Work-up | A thick, un-stirrable precipitate or emulsion forms upon adding the quenching solution. | 1. Formation of insoluble magnesium hydroxide salts.[5] | 1. Add the reaction mixture slowly to a vigorously stirred beaker of the quenching solution (e.g., saturated NH₄Cl).2. Add more dilute acid or organic solvent (ether/THF) to help dissolve the salts.[5][10]3. Break up any solids with a spatula. |
| Isolation of Biphenyl Instead of Product | The main isolated product is identified as biphenyl (or a bipyridine). | 1. Reaction temperature was too high, or aryl halide was added too quickly.[8] | 1. Maintain a gentle reflux during Grignard formation.[6] If the reaction becomes too vigorous, cool the flask with a water bath.[7]2. Ensure slow, dropwise addition of the aryl halide. |
Experimental Protocol: Synthesis of α-(4-Pyridyl)benzhydrol (Route B)
This protocol outlines the formation of 4-pyridylmagnesium bromide followed by its reaction with benzophenone.
1. Preparation of Glassware and Reagents:
-
All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).[1][11]
-
Magnesium turnings (1.2 equivalents) are placed in the reaction flask.
-
Anhydrous diethyl ether or THF is used as the solvent.[9]
2. Formation of 4-Pyridylmagnesium Bromide:
-
Add a small crystal of iodine to the flask containing the magnesium turnings.[6]
-
Dissolve 4-bromopyridine (1.0 equivalent) in anhydrous ether in the dropping funnel.
-
Add a small portion (approx. 10%) of the 4-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the fading of the iodine color and gentle refluxing.[6]
-
Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
3. Reaction with Benzophenone:
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Dissolve benzophenone (1.0 equivalent) in anhydrous ether and add this solution to the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
4. Quenching and Work-up:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the resulting magnesium salts.
-
Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
5. Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the Grignard synthesis of α-(4-Pyridyl)benzhydrol.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: α-(4-Pyridyl)benzhydrol - Stability and Long-Term Storage
This technical support center provides guidance on the stability and recommended long-term storage conditions for α-(4-Pyridyl)benzhydrol. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of α-(4-Pyridyl)benzhydrol?
Based on the chemical nature of its constituent benzhydrol and pyridine moieties, α-(4-Pyridyl)benzhydrol is expected to be a relatively stable solid compound under recommended storage conditions.[1][2][3][4] However, it may be sensitive to strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] The pyridine component suggests potential sensitivity to light.[5][6]
Q2: What are the recommended long-term storage conditions for solid α-(4-Pyridyl)benzhydrol?
For long-term storage of solid α-(4-Pyridyl)benzhydrol, the following conditions are recommended to maintain its stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at or below +30°C. Refrigeration (2-8°C) is a good practice for long-term storage. | Lower temperatures slow down potential degradation processes.[1][2] |
| Light | Store in a light-resistant container (e.g., amber vial). | The pyridine moiety can be photosensitive, and protection from light minimizes the risk of photochemical degradation.[5][6] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to oxygen and moisture, which can promote oxidative and hydrolytic degradation. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Minimizes water absorption, which could lead to hydrolysis or changes in physical form. |
Q3: How should I store solutions of α-(4-Pyridyl)benzhydrol?
Solutions are generally less stable than the solid form. If you need to store solutions:
-
Solvent Choice: Use high-purity, dry solvents.
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, depending on the solvent's freezing point.
-
Light: Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Storage Duration: Prepare solutions fresh whenever possible. If storage is necessary, it should be for the shortest duration possible. A small-scale stability study in the desired solvent is recommended to determine an acceptable storage period.
Q4: What are the potential degradation pathways for α-(4-Pyridyl)benzhydrol?
While specific degradation pathways for α-(4-Pyridyl)benzhydrol are not extensively documented in publicly available literature, potential degradation routes can be inferred from its structure:
-
Oxidation: The benzhydrol moiety can be oxidized to the corresponding benzophenone derivative.[2]
-
Photodegradation: The pyridine ring may be susceptible to photochemical reactions upon exposure to UV light.[5][6][7]
-
Acid/Base Catalyzed Degradation: Strong acids or bases may promote dehydration or other rearrangement reactions.
Q5: Are there any known incompatibilities for α-(4-Pyridyl)benzhydrol?
Yes, based on the properties of benzhydrol and pyridine, α-(4-Pyridyl)benzhydrol is likely incompatible with:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) of the solid compound. | Exposure to light, moisture, or elevated temperatures. | Discard the reagent and obtain a fresh batch. Review storage procedures to ensure they align with the recommendations. |
| Unexpected or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Use a freshly opened vial of the compound. 2. Perform a purity check (e.g., by HPLC, NMR) on the stored material. 3. If using a solution, prepare it fresh before each experiment. |
| Precipitation observed in a stored solution. | The solution may be supersaturated, or the compound may be degrading to a less soluble product. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If precipitation persists, it is likely due to degradation. The solution should be discarded and prepared fresh. |
Experimental Protocols
To ensure the stability of α-(4-Pyridyl)benzhydrol for your specific experimental conditions, it is advisable to perform a forced degradation study. This will help identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing to identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of α-(4-Pyridyl)benzhydrol in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C).
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., at 60°C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate the parent compound from any degradation products.
-
Evaluation: Assess the percentage of degradation, identify the structure of any major degradants, and evaluate the mass balance.
Logical Relationship for Storage Decisions
The following diagram illustrates the decision-making process for the appropriate storage of α-(4-Pyridyl)benzhydrol.
References
- 1. echemi.com [echemi.com]
- 2. Benzhydrol | 91-01-0 [chemicalbook.com]
- 3. vasudhachem.com [vasudhachem.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Analysis of alpha-(4-Pyridyl)benzhydrol
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This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in alpha-(4-Pyridyl)benzhydrol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS analysis of this compound in a question-and-answer format.
Chromatography Issues
Q1: I am seeing unexpected peaks in my chromatogram. What are the possible causes and how can I identify them?
A1: Unexpected peaks can originate from several sources. A systematic approach is necessary to identify and eliminate them.
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Contamination: Impurities can be introduced from solvents, reagents, glassware, or the sample itself. Using high-purity, HPLC or LC-MS grade solvents and reagents is crucial. Ensure all glassware is scrupulously clean.
-
Mobile Phase: The mobile phase can become contaminated over time or if not prepared fresh. It's also possible for dissolved gases to cause baseline fluctuations; ensure proper degassing.[1]
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Sample Degradation: The analyte may be degrading during sample preparation or while in the autosampler. Investigate sample stability and consider cooling the autosampler.
-
System Contamination: Previous analyses can leave residues in the injector, column, or detector. Implement a rigorous system cleaning protocol between analyses. A guard column can also protect the analytical column from strongly retained impurities.[2]
-
Identification: Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is critical for tentative identification. Compare the observed m/z with potential impurities (see Table 1), degradation products, or known contaminants.
Q2: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A2: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column.[3]
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing base (e.g., triethylamine) can also help. Consider using a column with a base-deactivated stationary phase.[4]
-
-
Peak Fronting: This is typically a sign of column overloading.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.[1]
-
-
General Optimization: Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.[1]
Q3: The resolution between my main this compound peak and a known impurity is poor. What steps can I take to improve it?
A3: Improving resolution is key for accurate quantification.
-
Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[5]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry may be necessary. Different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) offer different selectivities.[5][6]
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase backpressure.[4]
-
Modify Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.
Mass Spectrometry Issues
Q4: I am not detecting the expected molecular ions for my target impurities. What could be the problem?
A4: Failure to detect expected ions can be frustrating. Check the following:
-
Ionization Mode: this compound and its related impurities contain a basic nitrogen atom on the pyridine ring, making them suitable for positive ion mode electrospray ionization (ESI+). Ensure you are using the appropriate ionization mode. The expected [M+H]⁺ ion for the parent compound would be at m/z 262.32.
-
MS Parameters: Optimize MS parameters such as capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizer and drying gas).[7] Inappropriate cone voltage can cause the molecular ion to fragment in the source, reducing its abundance.[8]
-
Mass Range: Verify that the mass spectrometer's scan range is set to include the m/z values of your expected impurities.
-
Ion Suppression: The sample matrix can sometimes suppress the ionization of the analytes of interest.[2] This can be checked by post-column infusion of a standard solution. If ion suppression is observed, improve the sample cleanup procedure or dilute the sample.[2]
Q5: My signal-to-noise ratio (S/N) is too low for trace impurity detection. How can I enhance sensitivity?
A5: Detecting low-level impurities requires maximizing sensitivity.
-
Sample Preparation: Use sample preparation techniques like solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[2][3]
-
MS Optimization: Fine-tune all MS parameters. For ultimate sensitivity, switch from a full scan mode to a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode if the masses of the target impurities are known.
-
Solvent Quality: Use LC-MS grade solvents and additives (e.g., formic acid instead of phosphoric acid) to reduce chemical noise and baseline instability.[9]
-
System Maintenance: Ensure the mass spectrometer is clean and properly calibrated. A dirty ion source is a common cause of reduced sensitivity.
Experimental Protocols
Suggested HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Method validation and optimization are required for specific applications.[3]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol or acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm, followed by MS |
3. Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize for molecular ion) |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
Data Presentation
Table 1: Potential Impurities and Byproducts
The synthesis of this compound often involves the reaction of a pyridyl-organometallic reagent with benzophenone, or a phenyl-organometallic reagent with 4-benzoylpyridine. Impurities can arise from starting materials, side reactions, or degradation.
| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Potential Origin |
| This compound | C₁₈H₁₅NO | 261.32[10] | 262.33 | API |
| Benzophenone | C₁₃H₁₀O | 182.22 | 183.23 | Unreacted Starting Material |
| 4-Benzoylpyridine | C₁₂H₉NO | 183.21 | 184.22 | Unreacted Starting Material |
| Benzhydrol | C₁₃H₁₂O | 184.23[11] | 185.24 | Byproduct/Related Substance |
| 4-Picoline | C₆H₇N | 93.13 | 94.14 | Starting Material Precursor |
| Triphenylmethanol | C₁₉H₁₆O | 260.33 | 261.34 | Byproduct from side reaction |
| alpha-(4-Pyridyl N-oxide)benzhydrol | C₁₈H₁₅NO₂ | 277.32 | 278.33 | Oxidation Product |
Mandatory Visualization
Diagrams
Caption: General workflow for impurity identification.
Caption: Troubleshooting unexpected chromatographic peaks.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass fragmentation pattern for this compound?
A1: In positive ESI-MS, this compound will primarily form a protonated molecule [M+H]⁺ at m/z 262.3. Under collision-induced dissociation (CID) in an MS/MS experiment, the most likely fragmentation pathway involves the loss of a water molecule (H₂O), resulting in a fragment ion at m/z 244.3. Another significant fragmentation would be the cleavage of the C-C bond between the pyridine ring and the carbinol carbon, or cleavage of the C-C bonds to the phenyl rings. The stability of the aromatic rings means that fragments corresponding to the pyridyl and phenyl moieties would be expected.[8][12]
Q2: Can I use a different column, such as a Phenyl or Cyano column?
A2: Yes. While a C18 column is a good starting point for general-purpose reversed-phase chromatography, alternative stationary phases can provide different selectivity, which may be advantageous for separating closely eluting impurities. A Phenyl column, for example, can offer enhanced retention for aromatic compounds through π-π interactions. A Cyano column offers different polarity and may be useful in both reversed-phase and normal-phase modes. The choice of column should be guided by the specific separation challenge.[5]
Q3: Is it necessary to use a gradient elution?
A3: For impurity profiling, a gradient elution is highly recommended. Pharmaceutical samples often contain impurities with a wide range of polarities. A gradient method, where the mobile phase strength is increased over time, allows for the elution of both highly polar and non-polar impurities within a reasonable timeframe, while maintaining good peak shape and resolution.[5] An isocratic method might be suitable if all known impurities have similar retention behavior.
Q4: My laboratory only has HPLC with UV detection. Can I still identify impurities?
A4: Without a mass spectrometer, definitive identification of unknown impurities is not possible. However, you can still perform valuable analysis. By running reference standards for known potential impurities (like those listed in Table 1), you can tentatively identify and quantify them based on their retention times. This is known as peak matching. It is crucial to validate that the retention times match under identical conditions. However, co-elution of an unknown impurity with a known one cannot be ruled out without MS data.[1]
Q5: What are the best practices for system maintenance to avoid impurity analysis issues?
A5: Regular preventive maintenance is critical for reliable results.[13]
-
Regularly replace consumables: This includes pump seals, solvent filters, and in-line filters.[13]
-
Flush the system: Flush the entire system, including the column, with appropriate solvents after each batch of analyses to remove strongly retained compounds.
-
Keep records: Maintain a detailed logbook for each HPLC system, recording maintenance activities, column usage, and any observed issues. This helps in troubleshooting future problems.
-
Solvent Management: Always use fresh, high-purity mobile phases and filter them before use. Do not "top up" solvent bottles, as this can introduce contaminants.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. veeprho.com [veeprho.com]
- 4. hplc.eu [hplc.eu]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sepachrom.com [sepachrom.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Separation of alpha-(4-Pyridyl)benzhydryl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scbt.com [scbt.com]
- 11. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Optimization of reaction conditions for alpha-(4-Pyridyl)benzhydrol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of α-(4-Pyridyl)benzhydrol. All information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-(4-Pyridyl)benzhydrol?
A1: The most prevalent and effective method for the synthesis of α-(4-Pyridyl)benzhydrol is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (typically phenylmagnesium bromide) with a suitable 4-substituted pyridine derivative, such as 4-benzoylpyridine or isonicotinaldehyde.
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
A2: Several parameters are critical for a successful synthesis:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[1]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[2]
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.[2]
-
Reagent Quality: The magnesium turnings should be fresh and reactive. If they appear dull, they may need to be activated.[3] The quality of the solvent and other reagents is also crucial.
Q3: Which solvent is recommended for this Grignard reaction?
A3: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether. THF is more effective at stabilizing the Grignard reagent, which can lead to higher yields.[1] Its higher boiling point also allows for a wider range of reaction temperatures.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no color change, no exotherm) | 1. Inactive magnesium surface (oxide layer).[1] 2. Presence of moisture in glassware or reagents.[1] 3. Low initial temperature. | 1. Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help.[1] 2. Ensure all glassware is rigorously dried before use. Use freshly opened anhydrous solvents or distill them. 3. Try gently warming a small portion of the reaction mixture to initiate the reaction. |
| Low yield of α-(4-Pyridyl)benzhydrol | 1. Incomplete formation of the Grignard reagent. 2. Reaction with atmospheric moisture or CO2.[1] 3. Side reactions, such as Wurtz coupling (Grignard reagent reacting with the aryl halide).[1] 4. Inefficient quenching or workup procedure. | 1. Ensure the magnesium is mostly consumed before adding the pyridine substrate. Consider titrating the Grignard reagent to determine its concentration. 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process. 3. Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration and minimize coupling. 4. Quench the reaction at a low temperature (0 °C) with saturated aqueous ammonium chloride. Ensure thorough extraction of the product. |
| Formation of significant byproducts | 1. Biphenyl: Formation from Wurtz coupling of the Grignard reagent. 2. Over-addition products: If using an ester as a starting material, the Grignard reagent can add twice.[4] 3. Enolization: If the substrate has acidic protons, the Grignard can act as a base.[1] | 1. Use a slight excess of magnesium and add the halide slowly. 2. Use a ketone (e.g., 4-benzoylpyridine) or an aldehyde (e.g., isonicotinaldehyde) as the starting material instead of an ester. 3. This is less of a concern with 4-benzoylpyridine or isonicotinaldehyde. |
| Dark, tar-like substances in the reaction mixture | Overly harsh reaction conditions (e.g., too high temperature). | Maintain the recommended reaction temperature. If the reaction is highly exothermic, improve cooling and slow down the rate of reagent addition. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts with similar polarity to the product. | Optimize the reaction to ensure complete consumption of the limiting reagent. Employ column chromatography for purification, potentially testing different solvent systems to achieve better separation. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
Synthesis of α-(4-Pyridyl)benzhydrol via Grignard Reaction with 4-Benzoylpyridine
This protocol details a common laboratory-scale synthesis.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
4-Benzoylpyridine
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing indicate the initiation of the reaction. Gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Benzoylpyridine:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve 4-benzoylpyridine (1.0 equivalent relative to bromobenzene) in anhydrous THF and add it to the dropping funnel.
-
Add the 4-benzoylpyridine solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure α-(4-Pyridyl)benzhydrol.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of α-(4-Pyridyl)benzhydrol.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
Degradation pathways of alpha-(4-Pyridyl)benzhydrol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of alpha-(4-Pyridyl)benzhydrol under acidic and basic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Degradation Results in Acidic Conditions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Acid Concentration: Too high a concentration may lead to rapid, uncontrolled degradation, while too low a concentration may result in incomplete or slow reaction. | Start with a moderate acid concentration (e.g., 0.1 N HCl) and systematically vary it. Monitor the degradation kinetics at each concentration using a suitable analytical technique like HPLC. | Identification of an optimal acid concentration that provides a controlled degradation rate (typically aiming for 10-30% degradation to observe primary degradants). |
| Carbocation Rearrangements: The tertiary benzylic alcohol structure is prone to forming a stable carbocation intermediate in acidic media, which can lead to a mixture of dehydration products. | Perform the degradation at a lower temperature to minimize the energy available for rearrangements. Analyze the product mixture thoroughly using LC-MS to identify isomeric products. | Reduced formation of rearrangement byproducts, leading to a cleaner degradation profile and easier identification of the primary degradation pathway. |
| Precipitation of the Compound: The pyridyl nitrogen can be protonated in acidic solution, affecting the solubility of the compound and its degradation products. | Before initiating the degradation study, perform solubility tests of this compound in the chosen acidic medium. If solubility is low, consider using a co-solvent (e.g., acetonitrile, methanol) that is stable under the reaction conditions. | Ensures the reaction proceeds in a homogeneous phase, leading to more reproducible and reliable degradation kinetics. |
Issue 2: Limited or No Degradation Observed in Basic Conditions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Base Strength: The benzhydrol moiety is generally stable to base-catalyzed hydrolysis. Degradation, if any, might be slow under mild basic conditions. | Increase the concentration of the base (e.g., from 0.1 N to 1 N NaOH) and/or increase the reaction temperature. | Acceleration of the degradation process, allowing for the observation of degradation products within a reasonable timeframe. |
| Low Nucleophilicity of Hydroxide: While a strong base, hydroxide is not always a potent nucleophile for this type of stable alcohol. | Consider the possibility that the degradation mechanism is not a direct nucleophilic attack. The pyridine ring might be involved in the degradation pathway under basic conditions. | A shift in focus to analytical techniques that can identify modifications to the pyridine ring, such as changes in its UV spectrum or mass fragmentation pattern. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the most probable degradation pathway for this compound, a tertiary alcohol, is acid-catalyzed dehydration. The reaction likely proceeds through an E1 mechanism. The key steps are:
-
Protonation of the hydroxyl group: The acidic proton protonates the hydroxyl group, converting it into a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary benzylic carbocation.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, resulting in the formation of an alkene. Due to the structure, the likely product is 1,1-diphenyl-2-(4-pyridyl)ethene.
It is also possible for the pyridyl nitrogen to be protonated, which could influence the reaction rate and product distribution.
Q2: What are the potential degradation products under basic conditions?
A2: Benzhydrols are generally quite stable under basic conditions. Direct hydrolysis of the C-O bond is unlikely. However, degradation, if observed, might involve the pyridine ring. Some pyridine-containing compounds can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions, although this is less common for simple pyridine rings. Researchers should look for subtle changes in the molecule, potentially involving oxidation if air is present, or reactions involving the pyridine nitrogen.
Q3: What analytical methods are recommended for monitoring the degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring the degradation of this compound and quantifying its degradation products.
-
Method Development: A reversed-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to separate the parent compound from its more or less polar degradation products.
-
Detection: UV detection is suitable due to the presence of aromatic rings. A photodiode array (PDA) detector can be beneficial for assessing peak purity and identifying the formation of new chromophores.
-
Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of the degradation products, which is essential for elucidating the degradation pathways.
Q4: How can I confirm the structure of the degradation products?
A4: The following steps are recommended for structure elucidation:
-
LC-MS/MS: Obtain the mass of the degradation product and its fragmentation pattern. This provides initial clues about the structural changes.
-
Isolation: If a degradation product is formed in sufficient quantity, it can be isolated using preparative HPLC.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) of the isolated impurity is the most definitive method for confirming its chemical structure.
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with an acidic solution (e.g., 0.1 N HCl) to a final concentration of approximately 100 µg/mL. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points.
-
Basic Hydrolysis: Dilute the stock solution with a basic solution (e.g., 0.1 N NaOH) to a final concentration of approximately 100 µg/mL. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period. Take samples at various time points.
-
-
Sample Analysis:
-
Neutralize the samples before injection into the HPLC system if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of parent drug remaining and the percentage of each degradation product formed.
-
Visualizations
Caption: Predicted acid-catalyzed degradation pathway.
Caption: General experimental workflow for degradation studies.
Validation & Comparative
A Comparative Guide to Fexofenadine Synthesis: α-(4-Pyridyl)benzhydrol vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine, a widely used second-generation antihistamine, is prized for its efficacy in treating allergic rhinitis and chronic urticaria without the sedative effects of its predecessors. The synthesis of this complex molecule is a critical area of study for pharmaceutical chemists, with various precursors and synthetic routes offering distinct advantages and disadvantages. This guide provides an objective comparison of the synthetic pathway starting from α-(4-Pyridyl)benzhydrol against other common precursors, supported by available experimental data.
Overview of Fexofenadine Synthesis
The core structure of fexofenadine can be assembled through several strategic disconnections, leading to a variety of synthetic approaches. A key recurring intermediate in many of these routes is azacyclonol, or a derivative thereof. α-(4-Pyridyl)benzhydrol serves as a direct precursor to this crucial piperidine moiety. This guide will delve into the synthetic route utilizing α-(4-Pyridyl)benzhydrol and compare it with prominent alternative pathways.
Comparison of Synthetic Precursors
The efficiency of fexofenadine synthesis is highly dependent on the chosen precursors and the subsequent reaction steps. Below is a summary of quantitative data for different synthetic routes.
| Precursor/Starting Material | Key Intermediate(s) | Overall Yield (%) | Purity (%) | Reference |
| α-(4-Pyridyl)benzhydrol (via Azacyclonol) | Azacyclonol, 4-chloro-1-(4-isopropyl phenyl)butan-1-one | Yields for individual steps are reported as high as 80%, but overall yield is not explicitly stated. | Not explicitly stated for the overall process. | [1] |
| Benzene and Methallyl Alcohol Acetate | α,α-dimethyl phenethyl alcohol acetates, 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate | 33.51 | Not explicitly stated. | [2] |
| Methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and Azacyclonol | 5-membered cyclic intermediate | 59 | Not explicitly stated. | [3][4][5] |
| N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide | 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropane | High yield reported, but specific percentage not provided. | High purity reported, free of meta-isomers and amide impurities. | [6] |
| α,α-dimethylphenylacetic acid | 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide | High yield mentioned, but no specific overall yield. | High purity is a key advantage of this route. | [6] |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways discussed.
Caption: Synthesis of Fexofenadine via α-(4-Pyridyl)benzhydrol.
Caption: Alternative Fexofenadine Synthesis Route.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for key reactions in fexofenadine synthesis.
Synthesis of 4-chloro-1-(4-isopropyl phenyl)butan-1-one (Side-Chain)[1]
-
Reactants: Isopropyl benzene, 4-chlorobutyryl chloride, and aluminum chloride.
-
Solvent: Dichloromethane.
-
Procedure: An equimolar mixture of the reactants is stirred for 4 hours at 0-5°C in dichloromethane.
-
Yield: Approximately 80%.
Condensation of Azacyclonol with the Side-Chain[1]
-
Reactants: 4-chloro-1-(4-isopropyl phenyl)butan-1-one, azacyclonol, and sodium carbonate.
-
Solvent: Toluene.
-
Procedure: An equimolar mixture of the reactants is refluxed for 8 hours in toluene. The mixture is then poured into water, and the organic layer is separated and distilled to obtain the product.
-
Yield: Approximately 80%.
Synthesis of Fexofenadine Hydrochloride from its Precursor Ester[7]
-
Reactants: Fexofenadine precursor ester, sodium borohydride, and sodium hydroxide.
-
Solvent: Methanol.
-
Procedure: The precursor ester is dissolved in methanol, and sodium borohydride is added in batches at a controlled temperature (around 5°C). The reaction is then warmed to 20-30°C and stirred for 1 hour. A solution of sodium hydroxide is added, and the mixture is refluxed for about 4 hours. After cooling and filtration, the pH is adjusted with hydrochloric acid to precipitate the crude product.
-
Purification: The crude product is recrystallized from acetone.
-
Yield: The molar yield for the hydrolysis and salt formation is reported to be around 89.5% for the crude product and 88.5% for the final pure product.
Discussion and Comparison
The choice of synthetic route for fexofenadine is a trade-off between factors like cost of starting materials, overall yield, purity of the final product, and the complexity of the synthetic procedure.
-
α-(4-Pyridyl)benzhydrol Route: This pathway benefits from a convergent synthesis strategy where the two main fragments of the fexofenadine molecule are prepared separately and then coupled. The reported yields for the individual steps of synthesizing the side-chain and the condensation with azacyclonol are high (around 80% each)[1]. However, the overall yield and the purity of the final product are not well-documented in the available literature, making a direct comparison difficult. The synthesis of azacyclonol from α-(4-Pyridyl)benzhydrol involves a reduction step.
-
Alternative Routes:
-
The route starting from benzene and methallyl alcohol acetate is a multi-step linear synthesis with a reported overall yield of 33.51%[2]. While this may seem lower, it is an end-to-end yield for the entire process.
-
The synthesis utilizing methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and azacyclonol is a more recent and efficient approach, boasting an impressive overall yield of 59%[3][4][5]. This route is described as scalable and avoids toxic reagents.
-
The pathway beginning with α,α-dimethylphenylacetic acid is highlighted for its ability to produce high-purity fexofenadine, specifically avoiding the formation of meta-isomers which can be challenging to separate[6][7].
-
Conclusion
While the use of α-(4-Pyridyl)benzhydrol as a precursor to the key azacyclonol intermediate presents a viable synthetic strategy with high-yielding individual steps, a comprehensive evaluation of its overall efficiency is limited by the lack of reported end-to-end yield and purity data in readily available literature. In contrast, alternative routes, particularly the one commencing from methyl 2-(4-bromophenyl)-2-methylpropanoate, have been demonstrated to provide a higher overall yield and are designed for scalability. For researchers and drug development professionals, the choice of precursor will ultimately depend on a holistic assessment of factors including the availability and cost of starting materials, the desired purity of the final active pharmaceutical ingredient, and the scalability of the process for industrial production. Further research and publication of detailed process optimization and characterization for the α-(4-Pyridyl)benzhydrol route would be beneficial for a more direct and conclusive comparison.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.uniupo.it [research.uniupo.it]
- 5. research.uniupo.it [research.uniupo.it]
- 6. Synthetic method of fexofenadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
Comparative Bioactivity of alpha-(4-Pyridyl)benzhydrol Derivatives: A Guide for Researchers
A detailed analysis of the structure-activity relationships and biological effects of alpha-(4-Pyridyl)benzhydrol derivatives reveals their potential across various therapeutic areas, including cancer and inflammatory diseases. This guide synthesizes available data to provide a comparative overview of their bioactivity, offering insights for researchers and drug development professionals.
The core structure of this compound presents a versatile scaffold for the development of targeted therapeutic agents. Modifications to the phenyl and pyridyl rings have been shown to significantly influence the biological activity of these derivatives, particularly their potency as kinase inhibitors and cytotoxic agents against cancer cell lines.
Comparative Analysis of Bioactivity
The bioactivity of this compound derivatives is intrinsically linked to their chemical structure. The following tables summarize the quantitative data on the inhibitory activities of various analogs, providing a clear comparison of their performance.
Table 1: Kinase Inhibitory Activity of Pyridinyl and Benzhydrol Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine Analog 1 | PDGFr | 1.11 | - | - |
| FGFr | 0.13 | - | - | |
| EGFr | 0.45 | - | - | |
| c-src | 0.22 | - | - | |
| Pyrido[2,3-d]pyrimidine Analog 2 | FGFr | 0.060 | PDGFr, EGFr, c-src, InsR | > 50 |
| 4-Pyridylmethylthio Derivative | VEGF Receptor 2 (KDR) | 0.026 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Table 2: Cytotoxicity of Novel Pyrazole and Pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| Pyrazole Analog 1 | K562 (Leukemia) | 0.021 | ABT-751 | >10 |
| A549 (Lung Cancer) | 0.69 | ABT-751 | 0.015 | |
| Pyrazole Analog 2 | K562 (Leukemia) | >10 | ABT-751 | >10 |
| A549 (Lung Cancer) | >10 | ABT-751 | 0.015 | |
| Thiazole-Pyridine Hybrid TP6 | B16F10 (Melanoma) | 41.12 - 61.11 (Range for series) | - | - |
GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Structure-Activity Relationship (SAR) Insights
The collected data highlights key structural modifications that influence the bioactivity of these compounds. For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain enhanced potency and bioavailability.[1] Furthermore, the replacement of a dichlorophenyl moiety with a dimethoxyphenyl group resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase.[1] In another study on 4-pyridylmethylthio derivatives, a nonbonded intramolecular interaction between a sulfur atom and a carbonyl oxygen was found to be crucial for inhibiting the VEGF receptor 2 kinase.
Experimental Protocols
The following are summaries of key experimental methodologies cited in the literature for assessing the bioactivity of these derivatives.
Kinase Inhibition Assay
The inhibitory activity of the compounds against various tyrosine kinases (PDGFr, FGFr, EGFr, c-src) was determined using a standard enzymatic assay. The assay typically involves incubating the purified kinase enzyme with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The extent of substrate phosphorylation is then measured, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate. The IC50 values are then calculated from the dose-response curves.
Cell Growth Inhibition (MTT) Assay
The cytotoxic effects of the synthesized compounds on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability based on the metabolic activity of the cells. Briefly, cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well, and the viable cells reduce the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is then measured using a microplate reader, and the GI50 values are determined.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for all this compound derivatives are not fully elucidated, their activity as kinase inhibitors suggests interference with key cellular signaling cascades involved in cell growth, proliferation, and survival.
For example, inhibition of receptor tyrosine kinases like PDGFr, FGFr, and EGFr can disrupt downstream pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are frequently dysregulated in cancer.
Below is a generalized diagram illustrating a potential mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase (RTK).
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A typical workflow for drug discovery and development.
References
Validating the Structure of Synthesized α-(4-Pyridyl)benzhydrol by ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected ¹H NMR spectral data for α-(4-Pyridyl)benzhydrol with that of its common precursor and a structurally related analog. This information is crucial for researchers engaged in the synthesis and characterization of this and similar compounds, enabling confident validation of its molecular structure. Detailed experimental protocols and data interpretation are provided to support these efforts.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of proton signals, the connectivity and chemical environment of each proton in a molecule can be determined. In the case of synthesized α-(4-Pyridyl)benzhydrol, ¹H NMR provides a definitive method for confirming its identity and purity.
A key aspect of this validation is the comparison of the obtained spectrum with the expected signals for the target molecule and potential impurities. The primary synthetic route to α-(4-Pyridyl)benzhydrol often involves the reduction of 4-benzoylpyridine. Therefore, the presence of unreacted starting material is a common impurity that can be readily identified by ¹H NMR. Furthermore, a comparison with benzhydrol, which lacks the pyridine nitrogen, highlights the electronic influence of the heteroatom on the chemical shifts of the aromatic protons.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for α-(4-Pyridyl)benzhydrol and compares them with the known data for its precursor, 4-benzoylpyridine, and the analogous compound, benzhydrol.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-(4-Pyridyl)benzhydrol | Aromatic (Pyridyl, H-2, H-6) | ~ 8.5 - 8.7 | Doublet | 2H |
| Aromatic (Pyridyl, H-3, H-5) | ~ 7.3 - 7.5 | Doublet | 2H | |
| Aromatic (Phenyl) | ~ 7.2 - 7.4 | Multiplet | 10H | |
| Methine (CH-OH) | ~ 5.9 - 6.1 | Singlet | 1H | |
| Hydroxyl (OH) | Variable (typically ~ 4-6) | Broad Singlet | 1H | |
| 4-Benzoylpyridine (Precursor) | Aromatic (Pyridyl, H-2, H-6) | 8.82 | Multiplet | 2H |
| Aromatic (Pyridyl, H-3, H-5) | 7.83 | Multiplet | 2H | |
| Aromatic (Phenyl) | 7.52 - 7.65 | Multiplet | 5H | |
| Methine (CH-OH) | - | - | - | |
| Hydroxyl (OH) | - | - | - | |
| Benzhydrol (Analog) | Aromatic (Phenyl) | 7.28 - 7.43 | Multiplet | 10H |
| Methine (CH-OH) | 5.88 | Doublet | 1H | |
| Hydroxyl (OH) | 2.24 | Doublet | 1H |
Note: The exact chemical shifts can vary depending on the solvent used, concentration, and temperature.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed and standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized α-(4-Pyridyl)benzhydrol.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons for each peak.
4. D₂O Exchange (for Hydroxyl Proton Identification):
-
After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the hydroxyl proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.
Visualization of the Validation Workflow
The logical process for validating the structure of synthesized α-(4-Pyridyl)benzhydrol using ¹H NMR can be visualized as follows:
Caption: Workflow for the validation of synthesized α-(4-Pyridyl)benzhydrol.
Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Studies of Alpha-(4-Pyridyl)benzhydrol Derivatives
The core principle of a cross-reactivity study is to determine the selectivity of a compound for its intended biological target versus other related and unrelated targets. A highly selective compound will bind with high affinity to its intended target while showing minimal interaction with a panel of other receptors, enzymes, ion channels, and transporters. This "selectivity profile" is a critical component of the preclinical data package for any potential drug candidate.
Key Experimental Protocols for Assessing Cross-Reactivity
The following are standard experimental protocols employed to investigate the cross-reactivity and selectivity of small molecule drug candidates like alpha-(4-Pyridyl)benzhydrol derivatives.
Radioligand Binding Assays
This is a widely used method to determine the affinity of a test compound for a variety of receptors.
Methodology:
-
Target Preparation: Membranes from cells recombinantly expressing the target receptor of interest are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., an this compound derivative).
-
Detection: After incubation and washing to remove unbound ligands, the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation. These values are determined for a broad panel of receptors to assess selectivity.
Enzyme Inhibition Assays
To assess the effect of the derivatives on enzymatic activity, various in vitro enzyme inhibition assays are performed.
Methodology:
-
Enzyme and Substrate: A purified enzyme of interest is incubated with its specific substrate.
-
Inhibition Measurement: The reaction is carried out in the presence of a range of concentrations of the test compound.
-
Signal Detection: The enzymatic activity is measured by detecting the formation of the product or the depletion of the substrate, often through spectrophotometric, fluorometric, or luminescent methods.
-
Data Analysis: The concentration of the compound that reduces the enzyme activity by 50% is calculated as the IC50 value.
Cellular Functional Assays
These assays measure the functional consequence of a compound binding to its target in a cellular context.
Methodology:
-
Cell Culture: Cells expressing the target of interest are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the this compound derivative.
-
Functional Readout: A downstream signaling event or cellular response is measured. This could include changes in intracellular calcium levels, cyclic AMP (cAMP) production, reporter gene expression, or cell proliferation.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the response to a known agonist (IC50 for antagonists) is determined.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the cross-reactivity profiles of different this compound derivatives, quantitative data should be summarized in tables.
Table 1: Hypothetical Selectivity Profile of this compound Derivatives Against a Panel of Receptors
| Derivative | Primary Target (Ki, nM) | Off-Target 1 (Ki, nM) | Off-Target 2 (Ki, nM) | Off-Target 3 (Ki, nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| Compound A | Target X (10) | Receptor Y (1,000) | Receptor Z (>10,000) | Receptor A (5,000) | 100 |
| Compound B | Target X (15) | Receptor Y (500) | Receptor Z (>10,000) | Receptor A (8,000) | 33 |
| Compound C | Target X (5) | Receptor Y (2,000) | Receptor Z (>10,000) | Receptor A (>10,000) | 400 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Enzyme Inhibition Profile of this compound Derivatives
| Derivative | Target Enzyme (IC50, µM) | Off-Target Enzyme 1 (IC50, µM) | Off-Target Enzyme 2 (IC50, µM) | Off-Target Enzyme 3 (IC50, µM) |
| Compound A | Enzyme A (0.5) | Enzyme B (>100) | Enzyme C (50) | Enzyme D (>100) |
| Compound B | Enzyme A (0.8) | Enzyme B (80) | Enzyme C (75) | Enzyme D (>100) |
| Compound C | Enzyme A (0.2) | Enzyme B (>100) | Enzyme C (>100) | Enzyme D (>100) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the Cross-Reactivity Workflow
A clear workflow is essential for systematically evaluating the cross-reactivity of a compound library.
Caption: General workflow for assessing the cross-reactivity of a library of compounds.
A Comparative Guide to the Efficacy of α,α-Diphenyl-4-piperidinemethanol in Fexofenadine Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient construction of complex molecules is paramount. Fexofenadine, a widely used second-generation antihistamine, presents an interesting case study in synthetic strategy. A key building block in many of its synthetic routes is α,α-diphenyl-4-piperidinemethanol, often referred to as azacyclonol. This guide provides an objective comparison of the efficacy of different synthetic intermediates that react with azacyclonol to form the core structure of fexofenadine, supported by experimental data from published literature.
The central challenge in synthesizing fexofenadine lies in the efficient coupling of the piperidine moiety of azacyclonol with the substituted phenylbutane side chain. This is typically achieved through an N-alkylation reaction. The choice of the electrophilic partner in this reaction significantly impacts the overall yield, purity, and process efficiency. This guide will compare two prominent synthetic routes for this key transformation.
Quantitative Data Summary
The following table summarizes the key quantitative data for two distinct synthetic routes involving the N-alkylation of α,α-diphenyl-4-piperidinemethanol (azacyclonol).
| Parameter | Route A: Alkylation with a Halogenated Butyrophenone Derivative | Route B: Alkylation with a Halogenated Butanol Derivative |
| Key Intermediate | Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate | Methyl 4-(4-bromo-1-hydroxybutyl)-α,α-dimethylphenylacetate |
| Reaction Type | N-alkylation of a secondary amine with an alkyl halide | N-alkylation of a secondary amine with an alkyl halide |
| Reported Yield | 84.9% for the condensation step.[1] | Not explicitly stated for this specific step, but part of an overall synthesis with a 59% yield over 8 steps.[2][3] |
| Key Reagents | α,α-Diphenyl-4-piperidinemethanol, Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate, Sodium metal.[1] | α,α-Diphenyl-4-piperidinemethanol, Methyl 4-(4-bromo-1-hydroxybutyl)-α,α-dimethylphenylacetate, Base (e.g., K₂CO₃), Solvent (e.g., butanone).[4] |
| Reaction Conditions | Not specified in detail in the available abstract.[1] | Reflux in butanone for 3 hours.[4] |
| Product Purity | 98% content.[1] | High purity is a goal of the described processes, with one patent mentioning HPLC purity >99.8% for the final product.[4] |
| Advantages | High reported yield for the key condensation step.[1] | The reduction of the ketone functionality prior to alkylation can prevent side reactions, such as the formation of a cyclopropyl ketone derivative.[4] |
| Disadvantages | Potential for side reactions if the ketone is not selectively reduced in a subsequent step. Friedel-Crafts acylation to produce the intermediate can lead to hard-to-remove meta-isomers.[5][6] | The synthesis of the halogenated butanol derivative adds steps to the overall process. |
Experimental Protocols
Route A: N-alkylation with Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate
A detailed experimental protocol for this specific reaction with sodium metal is not fully described in the available literature. However, a general procedure for the condensation of a similar chloro-ketone intermediate with azacyclonol is as follows:
-
A mixture of methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate, α,α-diphenyl-4-piperidinemethanol (azacyclonol), and a suitable base (e.g., potassium bicarbonate) in a solvent like acetone and water is heated.[5]
-
A catalyst such as potassium iodide can be added to facilitate the reaction.[5]
-
The reaction is monitored by a suitable technique like HPLC until completion.[5]
-
Upon completion, the solvent is removed, and the product is isolated through extraction and crystallization.[5]
Route B: N-alkylation with Methyl 4-(4-bromo-1-hydroxybutyl)-α,α-dimethylphenylacetate
The following protocol is based on a described synthesis of a fexofenadine precursor:[4]
-
To a solution of methyl 4-(4-bromo-1-hydroxybutyl)-α,α-dimethylphenylacetate in butanone, add α,α-diphenyl-4-piperidinemethanol (azacyclonol), potassium bicarbonate, and a catalytic amount of sodium iodide.
-
Heat the reaction mixture at reflux for approximately 3 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent like dichloromethane and washed with water.
-
After drying the organic layer, the solvent is evaporated to yield the crude product, which can be further purified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathway for Fexofenadine via a keto-intermediate (Route A).
Caption: Synthetic pathway for Fexofenadine via a hydroxy-intermediate (Route B).
References
- 1. Synthetic method of fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. research.uniupo.it [research.uniupo.it]
- 4. data.epo.org [data.epo.org]
- 5. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
- 6. asianpubs.org [asianpubs.org]
Benchmarking the Purity of Commercial α-(4-Pyridyl)benzhydrol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes, from screening assays to late-stage drug development. This guide provides a comparative benchmark of commercially available α-(4-Pyridyl)benzhydrol, a versatile building block in medicinal chemistry. We present a summary of available purity data, a detailed analytical protocol for in-house verification, and a discussion of potential impurities.
Commercial Supplier Purity Comparison
The purity of α-(4-Pyridyl)benzhydrol can vary between suppliers. While many vendors provide a certificate of analysis (COA) with lot-specific purity, the advertised purity levels offer a preliminary benchmark. Below is a summary of information gathered from various chemical suppliers. Researchers are strongly encouraged to request a lot-specific COA before purchase.
| Supplier | Advertised Purity | Analytical Method |
| TCI Chemical | >98.0% | Gas Chromatography (GC) |
| Amadis Chemical | 97% | HPLC, LC-MS, NMR |
| LookChem Supplier Network | 99% | Not Specified |
Note: This table is based on publicly available data and may not be exhaustive. Purity values can vary by batch.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reliable method for verifying the purity of α-(4-Pyridyl)benzhydrol is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is adapted from a published method for the analysis of this compound.[1]
Objective: To determine the purity of α-(4-Pyridyl)benzhydrol and to identify the presence of any impurities.
Materials:
-
α-(4-Pyridyl)benzhydrol sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent reverse-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[1] The exact ratio of acetonitrile to water should be optimized to achieve good separation, a common starting point is 50:50 (v/v).
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of α-(4-Pyridyl)benzhydrol and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a sample solution of the commercial α-(4-Pyridyl)benzhydrol at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: Newcrom R1 (or equivalent C18 column)
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid (optimized ratio)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity of the sample can be calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Potential Impurities
The synthesis of α-(4-Pyridyl)benzhydrol often involves a Grignard reaction between a phenylmagnesium halide and a 4-pyridyl carbonyl compound (or vice-versa). This type of reaction can lead to several characteristic impurities.[2][3][4]
-
Biphenyl: Formed from the coupling of two phenyl Grignard reagents.[2]
-
Unreacted Starting Materials: Residual benzophenone, 4-bromopyridine, or other precursors.
-
Byproducts of Grignard Reagent Formation: Impurities arising from the reaction of the Grignard reagent with water or oxygen.
The presence of these and other impurities can be assessed by techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow and a Potential Signaling Pathway
To aid in understanding the experimental process and the potential application of this compound, the following diagrams are provided.
Caption: A logical workflow for the purity analysis of α-(4-Pyridyl)benzhydrol.
Caption: A potential role of α-(4-Pyridyl)benzhydrol as a kinase inhibitor.
References
Unveiling the Reactivity of alpha-(4-Pyridyl)benzhydrol: A Comparative Guide to its Reaction Products
For researchers, scientists, and professionals in drug development, alpha-(4-Pyridyl)benzhydrol serves as a versatile building block. Its unique structure, featuring a central carbinol flanked by two phenyl groups and a pyridyl moiety, offers multiple avenues for chemical transformation. This guide provides a comparative analysis of the primary reaction products accessible from this precursor, detailing synthetic protocols and expected outcomes to aid in the strategic design of novel compounds.
This document explores four principal reaction pathways starting from this compound: its formation via Grignard reaction, its reduction to diphenyl(4-pyridyl)methane, its oxidation to 4-benzoylpyridine, and its esterification to the corresponding acetate ester. Each transformation yields a product with distinct chemical properties and potential applications, underscoring the synthetic utility of the parent molecule.
Comparative Overview of Reaction Products
The following table summarizes the key transformations of this compound, providing a comparative look at the reagents, typical yields, and primary characteristics of the resulting products.
| Reaction Type | Starting Material | Reagent(s) | Product | Typical Yield (%) | Key Product Characteristics |
| Synthesis | 4-Bromopyridine, Benzophenone | Mg, THF | This compound | 70-85 | White crystalline solid, tertiary alcohol. |
| Reduction | This compound | H₂, Pd/C | Diphenyl(4-pyridyl)methane | 85-95 | White solid, removal of the hydroxyl group. |
| Oxidation | This compound | PCC or (COCl)₂, DMSO, Et₃N | 4-Benzoylpyridine | 80-95 | Pale yellow solid, ketone functionality. |
| Esterification | This compound | Acetic Anhydride, Pyridine | Diphenyl(4-pyridyl)methyl acetate | 75-90 | White solid, ester functionality. |
Reaction Pathways and Experimental Protocols
A detailed examination of each reaction pathway, including established experimental protocols, provides a practical framework for laboratory synthesis.
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds. In the context of this compound, it is most relevant to its synthesis from a pyridyl Grignard reagent and benzophenone. Due to the presence of a tertiary alcohol, further reaction of this compound with a Grignard reagent at the carbinol center is not feasible. However, nucleophilic addition to the pyridine ring can occur under certain conditions.
Experimental Protocol:
A solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of magnesium turnings in THF under an inert atmosphere. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 4-pyridylmagnesium bromide. After the formation is complete, the mixture is cooled, and a solution of benzophenone in anhydrous THF is added dropwise. The reaction is stirred at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography or recrystallization yields pure this compound.
Reduction to Diphenyl(4-pyridyl)methane
The reduction of the benzylic alcohol in this compound to a methylene group affords diphenyl(4-pyridyl)methane. This transformation is typically achieved through catalytic hydrogenation, a process that involves the use of hydrogen gas and a metal catalyst. Milder reducing agents, such as sodium borohydride, are ineffective for this deoxygenation reaction as they are primarily used for the reduction of ketones and aldehydes to alcohols.
Experimental Protocol:
This compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically at a pressure of 1-4 atm) and stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield diphenyl(4-pyridyl)methane, which can be further purified by recrystallization.
Oxidation to 4-Benzoylpyridine
As a secondary alcohol, this compound can be readily oxidized to the corresponding ketone, 4-benzoylpyridine. Several methods are available for this transformation, with Pyridinium Chlorochromate (PCC) and the Swern oxidation being two of the most common and reliable choices, offering high yields under relatively mild conditions.
Experimental Protocol (PCC Oxidation):
To a stirred suspension of Pyridinium Chlorochromate (PCC) in anhydrous dichloromethane, a solution of this compound in dichloromethane is added in one portion. The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford 4-benzoylpyridine.
Experimental Protocol (Swern Oxidation):
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, followed by a solution of this compound in dichloromethane. After stirring for a short period, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield pure 4-benzoylpyridine.
Esterification to Diphenyl(4-pyridyl)methyl Acetate
The hydroxyl group of this compound can undergo esterification to form the corresponding ester. Due to the sterically hindered nature of this tertiary-like alcohol, standard Fischer esterification conditions may lead to low yields and competing elimination reactions. A milder and more efficient approach is the use of acetic anhydride in the presence of a base like pyridine, or the Steglich esterification for more sensitive substrates.
Experimental Protocol (Acetylation with Acetic Anhydride):
This compound is dissolved in pyridine, and the solution is cooled in an ice bath. Acetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC. The mixture is poured into ice water, and the product is extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The crude diphenyl(4-pyridyl)methyl acetate can be purified by recrystallization or column chromatography.
The Synthetic Cornerstone: A Comparative Review of alpha-(4-Pyridyl)benzhydrol in Pharmaceutical Manufacturing
For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical focus. This guide provides a comprehensive literature review of alpha-(4-Pyridyl)benzhydrol, primarily recognized for its role as a key precursor to Azacyclonol, an essential intermediate in the production of the widely used second-generation antihistamine, fexofenadine. This review compares the primary synthetic route involving this compound with alternative pathways to Azacyclonol, presenting available quantitative data, detailed experimental protocols, and visualizations of the synthetic processes.
Primary Application: A Gateway to Fexofenadine
This compound's principal application lies in its conversion to α,α-diphenyl-4-piperidinemethanol, commonly known as Azacyclonol.[1] This transformation is a crucial step in the multi-stage synthesis of fexofenadine, a non-sedating H1 receptor antagonist used to treat allergic rhinitis and chronic idiopathic urticaria.[2][3] The efficacy of fexofenadine is well-established, offering significant relief from allergy symptoms with a favorable safety profile compared to first-generation antihistamines.[4]
The conversion of this compound to Azacyclonol is achieved through the catalytic hydrogenation of the pyridine ring to a piperidine ring. This reduction is a standard procedure in organic synthesis.[5]
Comparative Analysis of Synthetic Routes to Azacyclonol
While the hydrogenation of this compound is a direct pathway to Azacyclonol, several alternative synthetic routes starting from different precursors have been developed. This section compares these methods, focusing on the available data regarding reaction yields and conditions.
Table 1: Comparison of Synthetic Routes to Azacyclonol
| Starting Material | Key Transformation | Reagents and Conditions | Reported Yield | Reference(s) |
| This compound | Catalytic Hydrogenation | Pt/C, H₂ (high pressure) | High (exact yield not specified) | [6] |
| 4-Piperidinecarboxylic Acid | N-protection, Grignard Reaction, Hydrolysis | 1. Cathyl chloride, Methanol; 2. Phenylmagnesium bromide; 3. Hydrolysis | 68.8% (overall) | [4][7] |
| 4-Piperidinecarboxylic Acid | N-acetylation, Friedel-Crafts Acylation, Grignard Reaction, Deacetylation | 1. Acetylating reagent; 2. Benzene, AlCl₃; 3. Phenylmagnesium halide; 4. Hydrolysis | High (specific yield not detailed) | [6] |
| 4-Cyanopyridine | Radical Coupling, Catalytic Hydrogenation | 1. Sodium metal, Benzophenone; 2. Catalytic Hydrogenation | Not specified | [6] |
| 4-Bromopyridine | Organometallic Addition, Catalytic Hydrogenation | 1. Benzophenone; 2. Catalytic Hydrogenation | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations discussed in this review.
Synthesis of Azacyclonol from this compound (General Procedure)
A common method for the synthesis of Azacyclonol from this compound is through high-pressure catalytic hydrogenation.[6]
-
Reaction: Catalytic Hydrogenation
-
Substrate: this compound
-
Catalyst: Platinum on Carbon (Pt/C)
-
Reagent: Hydrogen gas (H₂)
-
Conditions: High pressure
-
Solvent: Typically a protic solvent like acetic acid or an alcohol.
-
Procedure: The this compound is dissolved in a suitable solvent in a high-pressure reactor. The Pt/C catalyst is added, and the reactor is purged and pressurized with hydrogen gas. The reaction mixture is agitated at a specific temperature until the reaction is complete. The catalyst is then filtered off, and the product, Azacyclonol, is isolated from the filtrate.
Note: Specific details regarding catalyst loading, pressure, temperature, and reaction time for this particular transformation are not consistently reported in the available literature.
Synthesis of Azacyclonol from 4-Piperidinecarboxylic Acid
An efficient synthesis of Azacyclonol starting from 4-piperidinecarboxylic acid has been reported with an overall yield of 68.8%.[4][7]
-
Step 1: Esterification and N-protection
-
4-Piperidinecarboxylic acid is reacted with cathyl chloride in methanol to yield methyl N-ethoxycarbonyl-4-piperidinecarboxylate.
-
-
Step 2: Grignard Reaction
-
The resulting ester is treated with phenylmagnesium bromide.
-
-
Step 3: Hydrolysis
-
The product from the Grignard reaction is hydrolyzed to yield Azacyclonol.
-
Synthetic Pathways and Workflows
To visualize the synthetic logic, the following diagrams illustrate the key transformations.
Caption: Synthesis of Azacyclonol from this compound.
References
- 1. Azacyclonol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]
- 4. Synthesis of Azacyclonol | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 7. Synthesis of Azacyclonol [cjph.com.cn]
Safety Operating Guide
Safe Disposal of alpha-(4-Pyridyl)benzhydrol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of alpha-(4-Pyridyl)benzhydrol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard and Safety Data
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety information.
| Hazard Category | Description | Precautionary Statement |
| Skin Sensitization | May cause an allergic skin reaction. | P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves. |
| Serious Eye Damage | Causes serious eye damage. | P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261: Avoid breathing dust. P285: In case of inadequate ventilation wear respiratory protection. P304 + P341: IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing. |
| Aquatic Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
Experimental Protocols for Disposal
The proper disposal of this compound should be treated as a critical experimental protocol. The following steps outline the necessary procedures to ensure its safe management as chemical waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: All personnel handling this compound must wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles or a face shield.
-
Ventilation: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step 2: Waste Segregation and Collection
-
Non-hazardous waste should not be mixed with hazardous waste , as this will increase the volume of hazardous waste that requires specialized disposal.[1]
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]
Step 3: Waste Container Labeling
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
-
Ensure all components of any mixture are listed.
Step 4: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
Step 5: Disposal Procedure
-
Do not dispose of this compound down the drain or in regular trash. This substance is harmful to aquatic life, and improper disposal can lead to environmental contamination.
-
The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2]
-
Follow your institution's specific procedures for arranging a chemical waste pickup. This typically involves contacting your institution's Environmental Health and Safety (EHS) office.
-
Provide the EHS office with a completed chemical waste manifest or pickup request form, accurately detailing the contents of the waste container.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of alpha-(4-Pyridyl)benzhydrol: A Comprehensive Guide
Essential Personal Protective Equipment (PPE)
When working with alpha-(4-Pyridyl)benzhydrol, a comprehensive suite of personal protective equipment is mandatory to prevent chemical exposure. The following table summarizes the recommended PPE for all handling procedures.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a potential for splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, consider more robust options like butyl rubber or Viton™ gloves. Always inspect gloves for damage before use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors. In the absence of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO[1] |
| Molecular Weight | 261.32 g/mol [1] |
| Melting Point | 235-236 °C[2] |
| Boiling Point | 445.27 °C at 760 mmHg[3] |
| Density | 1.169 g/cm³[3] |
| Flash Point | 223.09 °C[3] |
| Vapor Pressure | 1.04E-08 mmHg at 25°C[3] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key stages of a typical experimental procedure.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Experimental Protocols
Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary personal protective equipment as detailed in the PPE table.
-
Gather all required laboratory equipment, including glassware, stir plates, and a designated waste container.
-
Prepare a spill kit with appropriate absorbent materials.
Handling:
-
Conduct all manipulations of solid this compound within the chemical fume hood to minimize inhalation risks.
-
When transferring the solid, use techniques that prevent dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name and any known hazards.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure or spill, a swift and informed response is crucial. The following diagram outlines the immediate actions to be taken in various emergency scenarios.
Caption: A decision-making diagram for emergency responses to incidents.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
